molecular formula C8H10O B1601983 1-Phenyl-d5-ethanol CAS No. 90162-45-1

1-Phenyl-d5-ethanol

Cat. No.: B1601983
CAS No.: 90162-45-1
M. Wt: 127.19 g/mol
InChI Key: WAPNOHKVXSQRPX-VIQYUKPQSA-N
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Description

1-Phenyl-d5-ethanol is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 127.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3,4,5,6-pentadeuteriophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPNOHKVXSQRPX-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575817
Record name 1-(~2~H_5_)Phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90162-45-1
Record name 1-(~2~H_5_)Phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90162-45-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Strategic Synthesis of 1-Phenyl-d5-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 90162-45-1 | Structure:


Role:  Stable Isotope Labeled Internal Standard (SIL-IS) for Bioanalysis
Part 1: Executive Summary & Strategic Rationale

In the high-stakes environment of pharmacokinetic (PK) and metabolic profiling, 1-Phenyl-d5-ethanol serves as a critical internal standard. It is primarily used to quantify styrene metabolites (mandelic acid, phenylglyoxylic acid) and 1-phenylethanol itself in biological matrices via LC-MS/MS.

The "d5" designation specifically refers to the pentadeuterated phenyl ring. This specific labeling pattern is chosen for two reasons:

  • Metabolic Stability: The aromatic C-D bonds are highly resistant to metabolic cleavage (unlike the labile benzylic position), ensuring the internal standard behaves identically to the analyte during extraction but remains distinct in mass spectrometry.

  • Mass Shift (+5 Da): A +5 Dalton shift provides sufficient separation from the naturally occurring M+0 analyte and its M+1/M+2 isotopic envelope, preventing "crosstalk" in quantitative assays.

This guide details the Reductive Synthesis route, chosen for its superior atom economy, mild conditions, and high yield compared to Grignard approaches.

Part 2: Retrosynthetic Analysis & Pathway Design

The synthesis is best approached via the reduction of Acetophenone-d5 . While a Grignard route (Bromobenzene-d5 + Acetaldehyde) is chemically valid, it introduces higher moisture sensitivity and lower atom economy.

Figure 1: Retrosynthetic Logic Flow

Retrosynthesis Target Target: this compound (CAS: 90162-45-1) precursor1 Precursor A (Preferred): Acetophenone-2,3,4,5,6-d5 precursor1->Target Hydride Reduction (High Yield) precursor2 Precursor B (Alternative): Bromobenzene-d5 precursor2->Target Grignard Addition (Moisture Sensitive) reagent1 Reagent: NaBH4 / MeOH reagent1->Target reagent2 Reagent: Mg / Acetaldehyde reagent2->Target

Caption: Comparative retrosynthesis showing the preferred hydride reduction route versus the Grignard alternative.

Part 3: Primary Protocol – Borohydride Reduction

Objective: Synthesis of this compound via nucleophilic addition of hydride to Acetophenone-d5.

3.1 Reagent Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Notes
Acetophenone-d5 Limiting Reagent1.0~125.18Ring-deuterated precursor
Sodium Borohydride Reducing Agent0.637.83Theoretical is 0.25; 0.6 ensures completion
Methanol SolventN/A32.04Anhydrous preferred
HCl (1M) Quenching AgentExcess36.46Careful pH control required
3.2 Step-by-Step Methodology

Phase 1: Reaction Initiation

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a thermometer. Place in an ice-water bath (0–4 °C).

  • Dissolution: Charge the RBF with Acetophenone-d5 (1.0 g, ~8.0 mmol) and dissolve in Methanol (15 mL).

    • Scientist's Note: Methanol is preferred over Ethanol for faster solubilization of borohydride, though it reacts faster with the reagent. The low temperature mitigates solvent-reagent side reactions.

  • Reagent Addition: Slowly add Sodium Borohydride (NaBH4) (180 mg, ~4.8 mmol) in small portions over 10 minutes.

    • Critical Control Point: Monitor temperature.[1][2] Do not allow the internal temperature to exceed 10 °C. Rapid addition causes vigorous hydrogen evolution and potential solvent boil-over.

Phase 2: Reaction Monitoring 4. Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 45–60 minutes. 5. TLC Check: Spot the reaction mixture against the starting material (Acetophenone-d5).

  • Mobile Phase: Hexane:Ethyl Acetate (8:2).
  • Visualization: UV light (254 nm). The ketone carbonyl spot should disappear; the alcohol product will have a lower Rf value.

Phase 3: Quenching & Isolation 6. Quench: Cool the flask back to 0 °C. Add 1M HCl dropwise until pH ~4–5 is reached.

  • Mechanism:[3][4] This destroys excess hydride and protonates the alkoxide intermediate.
  • Caution: Hydrogen gas (
    
    
    ) will evolve.[1] Ensure good ventilation.
  • Evaporation: Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove Methanol. A slurry/oil will remain.
  • Extraction: Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).
  • Drying: Combine organic layers, wash with Brine (10 mL), and dry over anhydrous Sodium Sulfate (
    
    
    )
    .
  • Concentration: Filter and concentrate in vacuo to yield the crude oil.

Figure 2: Workflow Logic

Workflow Start Start: Acetophenone-d5 in MeOH (0°C) AddReagent Add NaBH4 (Portionwise) Start->AddReagent React Stir at RT (45-60 min) AddReagent->React Check TLC Check (Disappearance of SM) React->Check Check->React Incomplete Quench Quench with 1M HCl (pH 4-5) Check->Quench Complete Extract Extract (EtOAc) & Dry (Na2SO4) Quench->Extract Final Product: This compound Extract->Final

Caption: Operational workflow for the borohydride reduction of Acetophenone-d5.

Part 4: Quality Control & Characterization

Trustworthiness in synthesis relies on self-validating data. For a deuterated standard, confirming the absence of signals is as important as confirming their presence.

4.1 Expected NMR Data (

)
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentValidation Criteria

H
1.45Doublet (d)3H

Clear doublet, J ~6.4 Hz

H
4.85Quartet (q)1H

Clear quartet

H
2.0 - 2.5Broad Singlet1H

Exchangeable (disappears with

)

H
7.2 - 7.4 Silent ~0H Aromatic MUST be absent/trace (<2%)

~125-128Multiplet-Aromatic C-DC-D coupling results in triplets/multiplets

Critical Analysis: In the


H NMR, the defining feature of success is the silence of the aromatic region . If you see significant peaks at 7.2–7.4 ppm, the starting material was not fully deuterated, or isotopic scrambling occurred (unlikely under these mild conditions).
4.2 Mass Spectrometry (ESI+)
  • Theoretical Mass: 127.20 Da

  • Target Ion: Look for

    
     or 
    
    
    
    .
  • Isotopic Purity: The M+0 peak (undeuterated) should be <1% relative to the M+5 peak to ensure assay integrity.

Part 5: Safety & Handling
  • Deuterium Exchange (Back-Exchange):

    • The hydroxyl proton (-OH) is labile. It will exchange with atmospheric moisture. This is normal and does not affect the "d5" status of the ring.

    • Storage: Store under nitrogen in a desiccator to prevent moisture absorption, which alters the effective molecular weight during weighing.

  • Chemical Hazards:

    • Acetophenone-d5: Irritant, harmful if swallowed.

    • NaBH4: Water-reactive. Releases flammable hydrogen gas upon contact with acid.

Part 6: References
  • Sigma-Aldrich. this compound Product Specification & CAS 90162-45-1. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24872283 (1-Phenylethanol-d5). Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Reduction of Carbonyls). Oxford University Press.

  • Santa Cruz Biotechnology. this compound Safety Data Sheet (SDS). Retrieved from

  • Bunnelle, W. H., et al. Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri Chemistry. Retrieved from

Sources

Technical Guide: 1-Phenyl-d5-ethanol Isotopic Purity and Enrichment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isotopic Architecture

In the high-stakes arena of drug metabolism and pharmacokinetics (DMPK), 1-Phenyl-d5-ethanol (CAS: 90162-45-1) serves as a critical internal standard and metabolic probe. Unlike simple deuterated solvents, this molecule represents a "ring-stable" isotopic architecture. By placing five deuterium atoms on the phenyl ring (


), the molecule retains the chemical reactivity of the ethanol side chain while providing a distinct mass shift (+5 Da) that is generally resistant to metabolic exchange, unlike labile hydroxyl deuteriums.

This guide details the synthesis, enrichment, and rigorous validation of this compound. It moves beyond standard recipes to provide a self-validating analytical framework , ensuring that the isotopic purity meets the stringent >98 atom % D required for quantitative mass spectrometry (LC-MS/MS) and kinetic isotope effect (KIE) studies.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
Synonyms

-Methylbenzyl-ring-d5 alcohol; sec-Phen-d5-ethyl alcohol
Molecular Formula

Molecular Weight 127.19 g/mol (vs. 122.16 g/mol native)
Target Enrichment

98 atom % D
Key Shift Mass shift of +5 Da (M+5)
Structure Phenyl ring fully deuterated; side chain protonated

Synthesis & Enrichment Strategy

High-enrichment synthesis relies on the principle of Precursor Purity Conservation . We avoid H/D exchange reactions during the final steps by using a pre-deuterated building block.

Primary Route: Reduction of Acetophenone-d5

The most robust method involves the hydride reduction of Acetophenone-d5 (CAS: 2206-36-2). This route is preferred over Grignard reagents because it proceeds under mild conditions that minimize the risk of back-exchange or scrambling of the aromatic deuteriums.

Reaction Logic:



  • Why this route? The aromatic C-D bonds are chemically inert to borohydride reduction. The deuterium enrichment is entirely dependent on the starting material quality, which is commercially available at >99% D.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Acetophenone-d5 (>99 atom % D) Reaction Reduction (0°C -> RT, 2h) Start->Reaction Dissolve Reagent Reagent: NaBH4 Solvent: Abs. Ethanol Reagent->Reaction Slow Add Quench Acid Hydrolysis (1M HCl) Reaction->Quench Complete Extraction Extraction (DCM) & Drying (MgSO4) Quench->Extraction Phase Sep Purification Vac Distillation or Flash Chrom. Extraction->Purification Crude Oil Product Product: This compound Purification->Product >98% Purity

Figure 1: Step-by-step synthesis workflow for this compound via hydride reduction, ensuring retention of isotopic integrity.

Experimental Protocol: Synthesis

Safety Note: Sodium borohydride evolves hydrogen gas. Perform in a fume hood.

  • Preparation: Charge a flame-dried round-bottom flask with Acetophenone-d5 (10 mmol, ~1.25 g). Dissolve in absolute ethanol (15 mL).

  • Reduction: Cool the solution to 0°C in an ice bath. Add Sodium Borohydride (

    
    , 12 mmol, 0.45 g) in small portions over 15 minutes.
    
    • Causality: Slow addition prevents runaway exotherms which could lead to side products, though isotopic scrambling is unlikely here.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (20% EtOAc/Hexane) for the disappearance of the ketone.

  • Quench: Cool back to 0°C. Carefully add 1M HCl (10 mL) dropwise to destroy excess hydride and protonate the alkoxide.

    • Note: This step introduces the hydroxyl proton (

      
      ), which is not deuterated in this target molecule.
      
  • Workup: Remove ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude oil is often pure enough (>95%). For analytical grade (>99%), purify via Kugelrohr distillation (bp ~100°C @ 20 mmHg) or flash chromatography.

Analytical Validation (Self-Validating System)

This section defines the "E-E-A-T" standard. You cannot rely on the label of the starting material. You must validate the enrichment using a Ratio-Metric qNMR approach.

The "Silent Region" qNMR Protocol

In a non-deuterated 1-phenylethanol, the aromatic region (7.2–7.4 ppm) integrates to 5 protons. In this compound, this region should be "silent." Any signal here represents isotopic impurity (


).

Protocol:

  • Sample: Dissolve ~10 mg of product in

    
     (ensure solvent is 99.8% D to minimize solvent peak interference).
    
  • Acquisition: Run a standard

    
     NMR (min 400 MHz).
    
    • Relaxation Delay (d1): Set to 30s (ensure full relaxation for quantitative integration).

    • Scans: 64 or higher to improve S/N for the residual impurity peaks.

  • Integration Logic (Self-Validation):

    • Reference Integral: Integrate the Methine (-CH-) quartet at ~4.85 ppm. Set this integral to 1.00 . (This represents 1 proton).

    • Target Integral: Integrate the Methyl (

      
      ) doublet at ~1.45 ppm. It should integrate to 3.00  (
      
      
      
      ). This confirms chemical structure purity.
    • Impurity Integral: Integrate the aromatic region (7.0–7.5 ppm). Let this value be

      
      .
      
  • Calculation:

    
    
    
    • Example: If the aromatic region integrates to 0.10 (relative to methine=1), then

      
       (2% residual H). Enrichment = 98%.[1][2]
      
Mass Spectrometry (HRMS)

While NMR gives an average enrichment, HRMS reveals the distribution (isotopologues).

  • Method: ESI+ or APCI.

  • Observation: Look for

    
     at m/z ~150.2 or 
    
    
    
    (styrene fragment).
  • Criteria: The intensity of the

    
     peak should be >98% of the total ion cluster (
    
    
    
    ).
Validation Logic Diagram

ValidationLogic cluster_NMR qNMR Validation (Primary) cluster_MS HRMS Validation (Secondary) Sample Sample: this compound H1NMR 1H NMR (CDCl3) d1=30s Sample->H1NMR MS HRMS (ESI+) Sample->MS IntRef Integrate Methine (CH) Set = 1.00 H1NMR->IntRef IntRes Integrate Aromatic Region Value = I_arom IntRef->IntRes Calc Calc: %D = (1 - I_arom/5) * 100 IntRes->Calc Decision Pass Criteria: %D > 98% Calc->Decision IsoDist Isotopologue Dist. (d0, d1... d5) MS->IsoDist IsoDist->Decision

Figure 2: Dual-modality validation workflow combining qNMR for average enrichment and HRMS for isotopologue distribution.

Applications in Drug Development[4][5][6][7]

Internal Standard (IS) for Bioanalysis

This compound is the ideal IS for quantifying 1-phenylethanol or acetophenone metabolites in plasma.

  • Advantage: The +5 Da mass shift prevents "crosstalk" (signal overlap) with the analyte's M+0, M+1, or M+2 natural isotopes.

  • Stability: Unlike deuterium on the alpha-carbon or hydroxyl group, the ring deuteriums are not subject to metabolic exchange or oxidation during standard Phase I metabolism (unless the ring itself is hydroxylated).

Mechanistic Probes (KIE)

While primary kinetic isotope effects (KIE) are usually studied with alpha-deuteration (


 bond breaking), ring deuteration allows researchers to study secondary KIEs  or to block specific metabolic pathways (e.g., preventing aromatic hydroxylation by CYP450 enzymes) to shunt metabolism elsewhere.

References

  • Santa Cruz Biotechnology . This compound Product Specifications. Retrieved from

  • Sigma-Aldrich . This compound 98 atom % D. Retrieved from

  • Yang, Z., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from

  • Atzrodt, J., et al. (2018).[3] Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Angewandte Chemie International Edition. Retrieved from

  • Chahrour, O. (2014).[4] Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Retrieved from

Sources

Technical Guide: 1-Phenyl-d5-ethanol in Bioanalysis and Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenyl-d5-ethanol (CAS: 90162-45-1) is a stable isotope-labeled analog of 1-phenylethanol (α-methylbenzyl alcohol), where the phenyl ring hydrogens are replaced by deuterium (


). It serves as a critical internal standard (IS) in the quantitative bioanalysis of styrene and ethylbenzene metabolites. By mimicking the physicochemical properties of the target analyte while providing a distinct mass shift (+5 Da), it enables precise correction for matrix effects, extraction inefficiencies, and ionization variability in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

This guide details the chemical identity, synthesis, and a self-validating experimental protocol for utilizing this compound in metabolic profiling.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The deuterated isotopologue described here is This compound , specifically labeled on the aromatic ring.

Table 1: Chemical Specifications
PropertyData
Compound Name This compound
Synonyms

-Methylbenzyl-ring-d5 alcohol; (±)-1-Phenylethanol-d5
CAS Number 90162-45-1
Unlabeled CAS 98-85-1
Molecular Weight 127.20 g/mol (Unlabeled: 122.16 g/mol )
Chemical Formula

Isotopic Purity

98 atom % D
Appearance Colorless liquid
Density ~1.053 g/mL at 25 °C
Boiling Point 204 °C (lit.)[1]
Solubility Soluble in organic solvents (methanol, ethyl acetate, DCM); slightly soluble in water.

Synthesis & Manufacturing

The synthesis of this compound typically proceeds via the reduction of Acetophenone-d5 (CAS: 2206-36-2). This route ensures high isotopic fidelity as the deuterium label is introduced via the stable aromatic precursor rather than labile exchangeable positions.

Synthetic Route

The carbonyl group of acetophenone-d5 is reduced using Sodium Borohydride (


) in an ethanolic solution.[2] This yields the racemic alcohol.[3]

Synthesis Aceto Acetophenone-d5 (C6D5-CO-CH3) Reagent NaBH4 / Ethanol (Reduction) Aceto->Reagent Inter Borate Complex Reagent->Inter Hydride Transfer Product This compound (C6D5-CH(OH)-CH3) Inter->Product Acid Hydrolysis (H3O+)

Figure 1: Synthetic pathway for the production of this compound via hydride reduction.

Key Mechanistic Insight

The reaction involves the nucleophilic attack of the borohydride ion (


) on the carbonyl carbon. Because the deuterium is located on the phenyl ring, it remains undisturbed during this reduction, preventing isotopic scrambling (H/D exchange) that can occur with acid-catalyzed methods.

Applications in Drug Development & Toxicology

This compound is primarily used to study the metabolism of Ethylbenzene and Styrene . Both industrial solvents are metabolized to 1-phenylethanol, which is then excreted in urine (often as a glucuronide conjugate).[4]

Metabolic Pathway Tracing

In toxicological studies, distinguishing between endogenous metabolic noise and xenobiotic exposure is crucial. The d5-analog allows researchers to track the specific metabolic fate of deuterated precursors or to quantify unlabeled metabolites using Isotope Dilution Mass Spectrometry (IDMS).

Metabolism EB Ethylbenzene (Exposure) PE 1-Phenylethanol (Major Metabolite) EB->PE CYP2E1 Hydroxylation Styrene Styrene Styrene->PE Hydration (Minor Path) Aceto Acetophenone PE->Aceto ADH Oxidation MA Mandelic Acid (Terminal Metabolite) Aceto->MA Oxidation PGA Phenylglyoxylic Acid MA->PGA Oxidation

Figure 2: Metabolic cascade of Ethylbenzene showing 1-Phenylethanol as the primary intermediate.

Experimental Protocol: Quantification in Urine[9][10][11][12][13]

This protocol describes a self-validating method for quantifying 1-phenylethanol in human urine using this compound as the Internal Standard (IS). The use of the IS automatically corrects for variations in extraction efficiency and derivatization completeness.

Reagents & Preparation
  • Stock Solution (IS): Dissolve 10 mg this compound in 10 mL Methanol (1.0 mg/mL). Store at -20°C.

  • Enzyme:

    
    -Glucuronidase/Arylsulfatase (from Helix pomatia).
    
  • Derivatization Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

Workflow Steps
  • Sample Hydrolysis (Deconjugation):

    • To 1.0 mL of urine, add 50 µL of IS Stock Solution (Final conc. 50 µg/mL).

    • Add 1.0 mL Acetate Buffer (pH 5.0) and 20 µL

      
      -Glucuronidase.
      
    • Incubate at 37°C for 3 hours. Reasoning: 1-phenylethanol is excreted largely as a glucuronide; hydrolysis is essential to measure total content.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL Ethyl Acetate to the hydrolyzed sample.

    • Vortex vigorously for 1 minute; Centrifuge at 3000 x g for 5 minutes.

    • Transfer the organic (upper) layer to a clean glass vial.

    • Self-Validation Check: The co-extraction of the d5-IS ensures that any loss of analyte during this phase is mirrored by the IS.

  • Derivatization (Optional but Recommended for GC):

    • Evaporate the Ethyl Acetate to dryness under Nitrogen.

    • Reconstitute in 50 µL MSTFA + 50 µL Pyridine.

    • Incubate at 60°C for 30 minutes to form TMS-derivatives.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium at 1 mL/min.

    • Detection: SIM Mode (Selected Ion Monitoring).

      • Target (Unlabeled): m/z 122 (Molecular ion) or 107 (

        
        ).
        
      • Internal Standard (d5): m/z 127 (Molecular ion) or 112 (

        
        ).
        
Calculation

Calculate the concentration of 1-phenylethanol (


) using the response ratio:


Where RRF (Relative Response Factor) is determined from a calibration curve. The d5-analog typically has an RRF close to 1.0 due to near-identical ionization efficiency.

Quality Control & Handling

  • Storage: Store neat compound at room temperature or 4°C. Solutions in methanol are stable for >1 year at -20°C.

  • Hygroscopy: The alcohol functionality can absorb moisture; keep vials tightly sealed.

  • Isotopic Stability: The aromatic deuterium labels are stable under standard metabolic and hydrolytic conditions (pH 2-10). Avoid strong Lewis acids which might induce H/D exchange at high temperatures.

References

  • Sigma-Aldrich. this compound Product Specification & CAS Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7409: 1-Phenylethanol. Retrieved from

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Ethylbenzene: Metabolism and Pharmacokinetics. Retrieved from

  • Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry. Retrieved from

  • Engström, K. et al. (1984).[5] Urinary metabolites of ethylbenzene and styrene. Scandinavian Journal of Work, Environment & Health. Retrieved from

Sources

safety and handling of 1-Phenyl-d5-ethanol in the laboratory

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-Phenyl-d5-ethanol in the Laboratory

Introduction to this compound

This compound (CAS No: 90162-45-1) is a deuterated form of 1-phenylethanol, where the five hydrogen atoms on the phenyl group are replaced with deuterium.[1] This isotopic labeling makes it a valuable tool in various research applications, particularly in pharmacokinetic studies, metabolic profiling, and as an internal standard in mass spectrometry-based analyses. Its chemical and physical properties are similar to its non-deuterated counterpart, but the increased mass (M+5) allows for its differentiation in analytical assays.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling. The primary hazards are related to its acute oral toxicity and its potential to cause serious eye irritation.[1]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Eye Irritation (Category 2), H319: Causes serious eye irritation.[1]

The signal word for this compound is "Warning" .[1] The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[1]

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 90162-45-1[1][2][3]
Molecular Formula C₆D₅CH(OH)CH₃[1][2][4]
Molecular Weight 127.20 g/mol [1][3]
Appearance Colorless Liquid[4]
Boiling Point 204 °C at 745 mmHg
Melting Point 19-20 °C
Density 1.053 g/mL at 25 °C
Flash Point 86.0 °C (186.8 °F) - closed cup[1]

The relatively high flash point indicates that this compound is a combustible liquid but not highly flammable.[1] However, it is crucial to avoid sources of ignition, especially when handling larger quantities or in the event of a spill.[5][6]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is paramount to minimizing exposure and ensuring a safe laboratory environment. The following protocols are based on established safety guidelines and the specific properties of this compound.

Engineering Controls
  • Ventilation: Work with this compound in a well-ventilated area.[5] For procedures that may generate aerosols or involve heating, a chemical fume hood is recommended to minimize inhalation exposure.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent contact with the skin and eyes.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[8] If there is a splash hazard, a face shield should also be worn.[6]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or latex gloves.[7] Always inspect gloves for tears or holes before use and change them frequently, especially if they become contaminated.

    • Lab Coat: A standard laboratory coat should be worn to protect street clothing and prevent skin exposure.[7]

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, if ventilation is insufficient or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling this compound, before eating, drinking, smoking, or using the restroom.[5][8]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[8][9]

Storage and Stability

Proper storage of this compound is essential to maintain its integrity and prevent hazardous situations.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[5][7][9] The recommended storage temperature is typically room temperature.[2]

  • Container Integrity: Keep the container tightly closed to prevent evaporation and contamination.[5][9] Ensure the container is properly labeled with the chemical name and associated hazards.

  • Incompatible Materials: Avoid storing this compound with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these can lead to vigorous reactions.[5]

  • Stability: this compound is stable under recommended storage conditions.[2] It is advisable to re-analyze the compound for chemical purity after extended periods, for instance, after three years.[2]

Experimental Workflows and Protocols

The following diagrams illustrate the logical flow for the safe handling and emergency response involving this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review SDS and Conduct Risk Assessment B Ensure Proper Ventilation (Fume Hood if Necessary) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Obtain this compound from Storage C->D E Dispense Required Amount Carefully D->E F Perform Experiment E->F G Decontaminate Glassware and Work Area F->G H Dispose of Waste in Designated Container G->H I Return Stock to Storage H->I J Remove PPE and Wash Hands Thoroughly I->J

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound in a laboratory setting.

Emergency Procedures

In the event of an emergency, a prompt and informed response is crucial to mitigate harm.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[8] Seek medical attention if irritation persists.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[10]

  • Ingestion: If swallowed, call a poison control center or doctor immediately.[5][8] Do NOT induce vomiting unless instructed to do so by medical personnel.[7] Rinse mouth with water.[8]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[10] If not breathing, provide artificial respiration.[10]

Spill Response
  • Small Spills:

    • Eliminate all ignition sources.[6]

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[6][8]

    • Collect the absorbed material and place it in a suitable, labeled container for disposal.[5][6]

    • Clean the spill area with soap and water.[6]

  • Large Spills:

    • Evacuate the area and restrict access.

    • Eliminate all ignition sources.[6]

    • Contact your institution's emergency response team or environmental health and safety office.[7]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The compound is combustible and may form explosive mixtures with air.[11] Containers may explode when heated.[5][11] Hazardous combustion products include carbon monoxide and carbon dioxide.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

EmergencyResponse Emergency Response Decision Tree Start Emergency Event Spill Spill? Start->Spill Fire Fire? Start->Fire Exposure Personnel Exposure? Start->Exposure SmallSpill Small Spill? Spill->SmallSpill Yes Evacuate Evacuate and Call Emergency Response Spill->Evacuate No (Large Spill) Extinguish Use CO2, Dry Chemical, or Foam Fire->Extinguish Small Fire EvacuateFire Evacuate and Activate Alarm Fire->EvacuateFire Large Fire FirstAid Administer First Aid (See Section 6.1) Exposure->FirstAid Absorb Absorb with Inert Material and Dispose SmallSpill->Absorb Yes SmallSpill->Evacuate No SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: A decision tree for emergency procedures in case of a spill, fire, or personnel exposure to this compound.

Waste Disposal

All waste containing this compound must be handled as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[5][12] Do not mix with incompatible waste streams.

  • Disposal Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5][8] Consult your institution's environmental health and safety office for specific disposal procedures.[12]

  • Empty Containers: Empty containers may retain product residue and should be handled as hazardous waste until properly decontaminated.[8]

Conclusion

This compound is a valuable tool in scientific research. Its safe use hinges on a comprehensive understanding of its hazards, the consistent application of appropriate safety protocols, and preparedness for potential emergencies. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe and productive laboratory environment.

References

  • Ethanol 95% Safety Data Sheet . Maxill. [Link]

  • (±)-1-Phenyl D5-Ethanol . Pharmaffiliates. [Link]

  • 1-Phenylethanol . Wikipedia. [Link]

  • Storage conditions and protocol for deuterated standards of organic compounds? . ResearchGate. [Link]

  • Deuterated Solvents, Reagents & Accessories . Chromservis. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Ethanol Safety Data Sheet . Airgas. [Link]

  • Ethanol Safety Data Sheet . Chemos GmbH & Co.KG. [Link]

  • Ethanol - Standard Operating Procedure . University of California, Santa Barbara. [Link]

  • Ethanol . PubChem, National Center for Biotechnology Information. [Link]

  • The Diagnosis and Management of Toxic Alcohol Poisoning in the Emergency Department: A Review Article . PMC, National Center for Biotechnology Information. [Link]

  • Alcohol Toxicity: Practice Essentials, Pathophysiology, Epidemiology . Medscape. [Link]

Sources

Technical Guide: Solubility & Handling of 1-Phenyl-d5-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenyl-d5-ethanol (CAS: 90162-45-1), also known as


-Methylbenzyl-ring-d5 alcohol, is the stable isotope-labeled analog of 1-phenylethanol.[1] It serves as a critical Internal Standard (IS)  in quantitative bioanalysis (LC-MS/GC-MS) for monitoring ethylbenzene exposure and styrene metabolism.

This guide provides a rigorous physicochemical profile and solubility data for this compound. Unlike generic datasheets, this document focuses on the causality behind solvent selection, the implications of deuteration on chromatography, and self-validating protocols for stock solution preparation.[2]

Part 1: Physicochemical Profile & Isotope Effects

Chemical Identity
PropertySpecification
Compound Name This compound
Synonyms

-Methylbenzyl-ring-d5 alcohol; (

-phenyl)-1-ethanol
CAS Number 90162-45-1
Molecular Formula

(Phenyl ring deuterated)
Molecular Weight 127.20 g/mol (approx. +5 Da shift from parent)
Appearance Colorless liquid
Purity Typically

98 atom % D
The Deuterium Isotope Effect on Solubility & Lipophilicity

While often assumed to be identical to the non-deuterated parent (


), the deuterated analog exhibits subtle physicochemical shifts governed by the Ubbelohde Effect  and changes in zero-point energy (ZPE):
  • Bond Length & Volume: The C-D bond is shorter and stronger than the C-H bond. This results in a slightly smaller molar volume and reduced polarizability.

  • Lipophilicity (LogP): Deuterated compounds are typically slightly less lipophilic than their protium counterparts.

    • Practical Implication: In Reverse-Phase Chromatography (RPLC), this compound may elute slightly earlier than the endogenous 1-phenylethanol. Researchers must adjust retention time windows to prevent peak chopping.

  • Solubility: Bulk solubility (g/L) remains functionally equivalent to the parent compound for standard stock preparations, but "salting out" effects in high-ionic strength buffers may differ marginally.[2]

Part 2: Solubility Profile in Key Solvents

The following data categorizes solvents by their utility in Stock Preparation vs. Working Solutions .

Solubility Data Table
Solvent ClassSolventSolubility RatingApplication Context
Polar Protic Methanol (MeOH) High (Miscible) Primary Choice. Ideal for LC-MS stock solutions due to volatility and ionization compatibility.
Ethanol (EtOH)High (Miscible)Alternative stock solvent; preferred for GC-MS if MeOH is unsuitable.
Polar Aprotic DMSO High (Miscible) Long-Term Storage. Low volatility prevents concentration drift, but high freezing point (19°C) requires careful thawing.
Acetonitrile (ACN)High (Miscible)Common extraction solvent. Good for working solutions but less stable for long-term stock storage than MeOH.
Non-Polar Ethyl AcetateHigh (Miscible)Liquid-Liquid Extraction (LLE) solvent.
Hexane/HeptaneModerate/HighUsed in normal-phase separations or GC sample prep.
Aqueous Water Low (~2 g/L) Poor. Do NOT use 100% water for stock preparation. Requires organic co-solvent (e.g., >20% MeOH).[2]
Solvent Selection Logic
  • For LC-MS/MS: Use Methanol . It provides excellent solubility, is easily evaporated if concentration is needed, and supports efficient electrospray ionization (ESI) without the suppression effects sometimes seen with DMSO.[2]

  • For GC-MS: Use Ethyl Acetate or Methanol . Avoid DMSO as it can degrade GC column stationary phases and has a high boiling point that interferes with volatile analysis.

  • For Aqueous Buffers (PBS/Media): Predissolve in DMSO (1000x stock) and spike into the buffer. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity or protein denaturation.

Part 3: Experimental Protocols

Protocol: Preparation of Primary Stock Solution (1 mg/mL)

Objective: Create a stable, accurate master stock for long-term storage (-20°C).

Materials:

  • This compound (>98% purity).[3]

  • Solvent: LC-MS Grade Methanol.

  • Class A Volumetric Flask (10 mL) or calibrated glass vial.

  • Analytical Balance (0.01 mg precision).

Workflow:

  • Equilibration: Allow the this compound vial to reach room temperature (prevent condensation).

  • Weighing: Place the volumetric flask on the balance and tare. Using a glass Pasteur pipette, transfer 10.0 mg of the liquid standard into the flask.[2] Record the exact mass (e.g., 10.04 mg).

  • Dissolution: Add approximately 8 mL of Methanol. Swirl gently.

    • Note: Sonication is rarely needed as the compound is a liquid and highly soluble, but vortexing for 30 seconds ensures homogeneity.[2]

  • Volume Adjustment: Dilute to the mark (10 mL) with Methanol.

  • Concentration Calculation:

    
    
    
  • Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C.

Protocol: Working Standard & Internal Standard Spiking

Objective: Prepare a working solution (e.g., 10 µg/mL) to spike into biological matrices.[2]

Step-by-Step:

  • Dilution: Take 100 µL of the 1 mg/mL Stock.

  • Solvent: Add 9.9 mL of 50:50 Methanol:Water.

    • Critical: Do not use 100% water, as the compound may precipitate or adsorb to plastic walls at higher concentrations.[2]

  • Spiking: Add this working solution to your samples (plasma/urine) before extraction (Protein Precipitation or LLE).

    • Self-Validation Check: The IS must be added to the blank matrix and the sample to account for recovery losses.

Part 4: Visualization of Workflows

Diagram 1: Solubility Decision Matrix

This logic flow guides the researcher in selecting the correct solvent based on the intended analytical technique.[2]

SolubilityMatrix Start Start: this compound Technique Select Analytical Technique Start->Technique LCMS LC-MS / HPLC Technique->LCMS Polar/Ionic GCMS GC-MS Technique->GCMS Volatile BioAssay Cell/Bio Assay Technique->BioAssay Aqueous Env MeOH Solvent: Methanol (Recommended) LCMS->MeOH Compatible with ESI EtAc Solvent: Ethyl Acetate GCMS->EtAc Good Volatility DMSO Solvent: DMSO (Keep <0.5% Final) BioAssay->DMSO High Sol. Stock MeOH->LCMS Stock Stable @ -20°C

Caption: Decision matrix for solvent selection based on downstream analytical application.

Diagram 2: Internal Standard Preparation Workflow

A self-validating workflow ensuring accurate quantification.

PrepWorkflow Raw Raw Material (this compound) Weigh Gravimetric Weighing (Record Exact Mass) Raw->Weigh Dissolve Dissolution in MeOH (Primary Stock 1 mg/mL) Weigh->Dissolve QC QC Check (Visual Inspection) Dissolve->QC Working Working Solution (Dilute in 50% MeOH) QC->Working Serial Dilution Spike Spike into Matrix (Plasma/Urine) Working->Spike Extract Extraction (LLE/PPT) (IS Corrects Recovery) Spike->Extract Extract->Working Compare Ratio (Analyte/IS)

Caption: Step-by-step workflow for preparing and utilizing the Internal Standard to ensure data integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11672668, Benzeneethanol-d5. Retrieved from [Link][2]

  • ResolveMass Laboratories (2025). Deuterated Standards for LC-MS Analysis: Principles and Solubility. Retrieved from [Link]

Sources

Methodological & Application

use of 1-Phenyl-d5-ethanol as an internal standard in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitation of 1-Phenylethanol using 1-Phenyl-d5-ethanol as an Internal Standard

Abstract

This technical guide details the application of This compound (CAS: 90162-45-1) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 1-phenylethanol in biological matrices (urine, plasma) and food products. 1-Phenylethanol is a critical biomarker for styrene exposure and a key flavor compound in fermentation. The protocol utilizes Stable Isotope Dilution Assay (SIDA) principles to compensate for matrix effects, extraction inefficiencies, and ionization suppression. This guide provides a validated workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, emphasizing the specific mass spectral shifts required for Selected Ion Monitoring (SIM).

Introduction & Rationale

The Role of Stable Isotope Dilution (SIDA)

In complex matrices like urine or fermented beverages, external calibration often fails due to "matrix effects"—the suppression or enhancement of analyte ionization caused by co-eluting interferences. SIDA resolves this by adding a known amount of an isotopically labeled analog (the Internal Standard, IS) prior to sample preparation.

Why this compound?

  • Ring Stability: The deuterium atoms are located on the aromatic ring (phenyl-d5). Unlike side-chain deuteration, ring deuteration is chemically stable and resistant to Hydrogen-Deuterium Exchange (HDX) during enzymatic hydrolysis or acidic extraction steps.

  • Mass Shift (+5 Da): The 5-Dalton mass difference is sufficient to avoid isotopic overlap (cross-talk) between the natural isotope abundance of the analyte and the IS, ensuring linear calibration even at trace levels.

  • Co-elution: The physicochemical properties (pKa, solubility) of the d5-analog mimic the target analyte, ensuring they behave identically during extraction (Liquid-Liquid or SPE). In GC, the d5-analog elutes slightly earlier (fraction of a second) due to the deuterium isotope effect, which is advantageous for avoiding detector saturation while maintaining identical ionization conditions.

Chemical & Physical Properties[1][2][3][4][5]

PropertyTarget Analyte: 1-PhenylethanolInternal Standard: this compound
CAS Number 98-85-190162-45-1
Formula


Molecular Weight 122.16 g/mol 127.19 g/mol
Boiling Point 204 °C~204 °C
Key Fragments (EI) 107 (Base), 122 (Molecular), 79112 (Base), 127 (Molecular), 84
Retention Index (DB-5) ~1060~1058 (Slightly earlier)

Technical Note: The base peak in Electron Impact (EI) ionization arises from the loss of the methyl group (


).
  • Analyte:

    
     (
    
    
    
    )
  • IS:

    
     (
    
    
    
    )

The phenyl ring remains intact during this fragmentation, preserving the +5 Da shift.

Experimental Workflow (Diagram)

The following Graphviz diagram illustrates the critical path for analyzing urinary 1-phenylethanol (a styrene metabolite) using enzymatic hydrolysis to free conjugated forms.

SIDA_Workflow Sample Biological Sample (Urine/Plasma) Spike Spike Internal Standard (this compound) Sample->Spike 1. Normalization Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase/Sulfatase) Spike->Hydrolysis 2. Deconjugation Extraction LLE Extraction (Ethyl Acetate) Hydrolysis->Extraction 3. Isolation Dry Drying & Concentration (N2 stream) Extraction->Dry 4. Concentration GCMS GC-MS Analysis (SIM Mode) Dry->GCMS 5. Injection Data Quantitation (Ratio: Area 107 / Area 112) GCMS->Data 6. Calculation

Caption: Step-by-step SIDA workflow ensuring the Internal Standard undergoes every processing step experienced by the analyte, compensating for recovery losses.

Detailed Protocol: Quantification in Urine[6][7]

This protocol is designed for monitoring styrene exposure or metabolic disorders. 1-Phenylethanol is often excreted as a glucuronide conjugate; therefore, hydrolysis is mandatory.

Reagents & Equipment[3]
  • IS Stock Solution: 1 mg/mL this compound in Methanol. Store at -20°C.

  • Enzyme:

    
    -Glucuronidase/Arylsulfatase (from Helix pomatia).
    
  • Buffer: Sodium Acetate (0.1 M, pH 5.0).

  • Extraction Solvent: Ethyl Acetate (HPLC Grade).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

Sample Preparation Steps
  • Aliquot: Transfer 1.0 mL of urine into a glass centrifuge tube.

  • Spike IS: Add 20 µL of IS Stock Solution (Final conc: 20 µg/mL). Vortex for 10 seconds.

    • Critical: Spiking must occur before hydrolysis to correct for any enzymatic inefficiency or degradation.

  • Buffer: Add 1.0 mL of Acetate Buffer (pH 5.0).

  • Hydrolysis: Add 50 µL of

    
    -Glucuronidase enzyme. Incubate at 37°C for 4 hours (or overnight).
    
  • Extraction:

    • Add 2.0 mL Ethyl Acetate.

    • Shake mechanically for 10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Concentration: Transfer the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Ethyl Acetate for GC-MS injection.

GC-MS Parameters (Agilent 5977/7890 style)
  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C for 1 min.

    • Ramp: 10°C/min to 150°C.

    • Ramp: 30°C/min to 280°C (Post-run bake out).

  • MS Source: EI mode (70 eV), 230°C.

  • Acquisition: Selected Ion Monitoring (SIM).

SIM Table Setup:

Compound Retention Time (approx) Quant Ion (m/z) Qualifier Ions (m/z) Dwell Time
1-Phenylethanol 8.45 min 107.0 122.0, 79.0 50 ms

| This compound | 8.42 min | 112.0 | 127.0, 84.0 | 50 ms |

Data Analysis & Validation

Calculation

Calculate the Response Factor (RF) using calibration standards, then determine the unknown concentration (


).




Quality Control (QC) Criteria
  • Linearity: Calibration curve (

    
     µg/mL) must have 
    
    
    
    .
  • Blank Analysis: Analyze a blank urine sample (non-exposed) to ensure no endogenous interference at m/z 112.

  • Recovery: Absolute recovery of the IS should be monitored. A drop below 50% indicates matrix suppression or extraction failure, necessitating protocol review.

Advanced Application: Chiral Separation

1-Phenylethanol exists as (R) and (S) enantiomers. The d5-IS is achiral in the sense that it is a racemic mixture (unless specifically purchased as a pure enantiomer), but it acts as a perfect marker for total alcohol content or can be used to track retention times on chiral columns (e.g., Cyclodextrin-based phases like Cyclosil-B).

  • Protocol Adjustment: Replace the DB-5 column with a Cyclosil-B column.

  • Isotope Effect: On chiral columns, the d5-analog may show slightly different resolution factors. Ensure the integration window accounts for the slight retention time shift (

    
     min).
    

References

  • Centers for Disease Control and Prevention (CDC). (2020). Styrene: Biomonitoring Summary. National Biomonitoring Program. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7409, 1-Phenylethanol. Retrieved October 26, 2023, from [Link]

  • Korn, M., et al. (1985). Stereometabolism of styrene in man: gas chromatographic determination of phenylethyleneglycol enantiomers and phenylethanol isomers in the urine. Archives of Toxicology. Retrieved from [Link]

  • Newsome, S. (n.d.). Sample Preparation Protocols for Stable Isotope Analysis. Newsome Lab, University of New Mexico. Retrieved from [Link]

protocol for using 1-Phenyl-d5-ethanol in cell culture experiments

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Use of 1-Phenyl-d5-ethanol in Cellular Metabolism Studies

Authored by a Senior Application Scientist

Abstract

Stable isotope labeling is a powerful technique for elucidating the metabolic fate of compounds in biological systems. Deuterated molecules, in particular, serve as excellent tracers in mass spectrometry-based metabolomics, as the deuterium label provides a distinct mass shift that allows for unambiguous tracking.[1] this compound, with its five deuterium atoms on the phenyl ring, is an ideal tracer for studying the cellular metabolism of aromatic alcohols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture experiments, from initial handling and dose-response determination to sample preparation for downstream metabolic analysis.

Introduction: The Role of Deuterated Tracers

In the landscape of pharmaceutical research and drug discovery, understanding a compound's metabolic pathway is paramount for evaluating its efficacy, stability, and potential toxicity.[2][3] Deuterated compounds, where hydrogen atoms are replaced by their heavier, stable isotope deuterium, have become indispensable tools.[1] This substitution is a subtle chemical modification that generally does not alter the compound's biological activity but provides a powerful analytical handle.[1] The primary advantages of using deuterated tracers like this compound include:

  • Metabolic Fate Tracking: The deuterium label allows researchers to follow the molecule as it is absorbed, distributed, and metabolized by cells.

  • Metabolite Identification: The unique mass signature of the deuterated compound and its subsequent metabolites simplifies their identification in complex biological matrices.[1]

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can slow the rate of metabolic reactions at the site of deuteration.[3] While this compound is deuterated on the stable phenyl ring (not the site of oxidation), this principle is central to the design of deuterated drugs that aim to improve pharmacokinetic profiles.[2]

This document will provide detailed protocols for incorporating this compound into in vitro cell culture models to probe its metabolic journey.

Compound Profile and Safety Considerations

Before beginning any experiment, it is crucial to understand the properties and safety requirements of the reagent.

Physicochemical Properties

The key properties of this compound are summarized below. The mass shift of M+5 is the critical feature for mass spectrometry-based tracking.

PropertyValueSource
Chemical Formula C₆D₅CH(OH)CH₃[4]
CAS Number 90162-45-1[4]
Molecular Weight 127.20 g/mol [5]
Appearance Colorless Liquid[4]
Density 1.053 g/mL at 25 °C
Boiling Point 204 °C at 745 mmHg
Isotopic Purity ≥98 atom % D[4]
Mass Shift vs. Unlabeled M+5
Safety and Handling

According to its Safety Data Sheet, this compound requires careful handling.

  • Hazard Classifications: It is classified as Acute Toxicity, Oral (Category 4) and causes serious eye irritation.

  • GHS Pictogram: GHS07 (Warning)

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the compound. All work should be performed in a well-ventilated area or a chemical fume hood.

  • Storage: Store at room temperature in a tightly sealed container.[6]

Experimental Design and Workflow

A successful cell culture experiment using this compound involves several key stages, from preparing the compound for introduction to the cells to collecting samples for analysis. The overall workflow is designed to ensure that the observed metabolic effects are not confounded by cytotoxicity.

G A 1. Prepare Stock Solution (100 mM in Ethanol/DMSO) B 2. Prepare Working Solutions (Serial Dilutions in Media) A->B C 3. Seed Cells in Culture Plates (e.g., 96-well or 6-well) D 4. Determine Optimal Concentration (Dose-Response & Viability Assay) C->D E 5. Treat Cells for Metabolic Study (Sub-toxic concentration) D->E Select Conc. < IC10 F 6. Collect Samples (Conditioned Media & Cell Lysates) G 7. Sample Preparation (e.g., Protein Precipitation, SPE) F->G H 8. LC-MS/MS Analysis (Track M+5 Metabolites) G->H I 9. Data Interpretation H->I G A Perform Dose-Response Viability Assay B Analyze Data: Calculate % Viability vs. Vehicle Control A->B C Determine Cytotoxicity Threshold (e.g., IC10 or IC20) B->C D Select Concentrations for Metabolic Study (Must be below the cytotoxic threshold) C->D E Proceed with Definitive Experiment D->E

Caption: Decision-making workflow for selecting a sub-toxic experimental concentration.

Protocol 3: Cell Treatment and Sample Collection for Metabolic Analysis

Once a sub-toxic concentration is determined (ideally one that causes <10% loss in viability), you can proceed with the definitive experiment to trace the compound's metabolism.

Causality: Proper sample collection is critical for preserving the metabolic state of the cells. [7]Separating the conditioned media (extracellular metabolites) from the cell pellet (intracellular metabolites) allows for a comprehensive analysis of uptake, metabolism, and secretion. Rapid processing and quenching are essential to halt enzymatic activity.

Materials:

  • 6-well or 12-well tissue culture plates

  • Cells of interest

  • This compound working solution at the selected sub-toxic concentration

  • Vehicle control medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scrapers

  • Microcentrifuge tubes

  • Methanol, Acetonitrile, or other suitable extraction solvents (LC-MS grade)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Replace the medium with fresh medium containing either the selected concentration of this compound or the vehicle control.

    • Incubate for the desired time points (e.g., 2, 6, 12, 24 hours).

  • Harvesting Extracellular Metabolites (Conditioned Media):

    • At each time point, place the culture plate on ice.

    • Carefully collect the conditioned medium from each well into a labeled microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C to pellet any detached cells.

    • Transfer the supernatant to a new, clean tube and immediately store it at -80°C.

  • Harvesting Intracellular Metabolites (Cell Lysate):

    • Gently wash the remaining cell monolayer twice with ice-cold PBS.

    • Add 500 µL of an ice-cold extraction solvent (e.g., 80% methanol) to each well.

    • Use a cell scraper to detach the cells in the extraction solvent.

    • Transfer the cell slurry to a labeled microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation and metabolite extraction.

    • Centrifuge at maximum speed (>14,000 x g) for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing the intracellular metabolites) to a new, clean tube.

    • Store the metabolite extract at -80°C until ready for LC-MS analysis.

Downstream Analysis and Data Interpretation

The collected samples are now ready for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • LC-MS Analysis: The primary goal of the LC-MS analysis is to separate the metabolites chromatographically and detect them based on their mass-to-charge ratio (m/z). The instrument will be programmed to look for the parent compound (this compound) and potential metabolites that retain the deuterium label.

  • Data Interpretation: By comparing the chromatograms of the treated samples to the vehicle controls, you can identify new peaks corresponding to the deuterated metabolites. The mass of these peaks will be ~5 Da higher than their non-deuterated endogenous counterparts, confirming their origin from the administered this compound. This allows for the confident identification of metabolic products and the mapping of the compound's biotransformation pathway within the cell.

References

  • Steinhauser, M. L., et al. (2017). Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. PMC. Retrieved from [Link]

  • Waelput, W., et al. (2012). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. PMC. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Dai, D. F., et al. (2021). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. PMC. Retrieved from [Link]

  • Saini, V., et al. (2019). In Vitro Assays for Screening Small Molecules. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Kakhniashvili, D. (n.d.). Preparing Whole Cell Protein Extracts for LC/MS Analysis. Retrieved from [Link]

  • Turner, N., et al. (2018). Analysis of Mammalian Cell Proliferation and Macromolecule Synthesis Using Deuterated Water and Gas Chromatography-Mass Spectrometry. MDPI. Retrieved from [Link]

  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Retrieved from [Link]

  • Du, W., et al. (2022). A Small-Molecule Cocktails-Based Strategy in Culture of Mesenchymal Stem Cells. PMC. Retrieved from [Link]

  • Bio-protocol. (2023). Cell Culture and Drug Treatment. Retrieved from [Link]

  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2024). Preprints.org. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways. PMC. Retrieved from [Link]

  • REPROCELL. (n.d.). Video: Using Small Molecules For Stem Cell Research. Retrieved from [Link]

  • Zimmer, S. (2024). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Phenylethanol. Retrieved from [Link]

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  • ResearchGate. (2015). How do I culture cells with drugs?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102361838A - Dehydration of 1-phenyl ethanol.
  • ResearchGate. (2014). Final concentration of 100% ethanol is 1% (50ul in 5ml) in cell culture dish, having 5ml cell suspension. Does it affect the cell line?. Retrieved from [Link]

  • Airgas. (2019). SAFETY DATA SHEET - Ethanol. Retrieved from [Link]

  • Synergy Analytical Laboratory Inc. (n.d.). (±)-1-Phenyl D5-Ethanol. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • National Institute on Alcohol Abuse and Alcoholism. (n.d.). Use of Cultured Cells to Study Alcohol Metabolism. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine. Retrieved from [Link]

  • Chang, S. W., et al. (2006). Ethanol treatment induces significant cell death in porcine corneal fibroblasts. PubMed. Retrieved from [Link]

  • Krifa, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

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Introduction: The Role of 1-Phenyl-d5-ethanol in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analysis of 1-Phenyl-d5-ethanol by GC-MS and LC-MS/MS

This compound (C₆D₅CH(OH)CH₃) is a deuterated analog of 1-phenylethanol, a volatile organic compound.[1] Its key physicochemical properties, including a boiling point of approximately 204°C and its liquid form at room temperature, make it amenable to various analytical techniques. The primary application of this compound in the scientific community is as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry.[2]

The use of deuterated internal standards is widely considered the "gold standard" in quantitative bioanalysis.[2] Because a SIL-IS is chemically identical to the analyte of interest, it exhibits nearly the same behavior during sample preparation, chromatography, and ionization.[3][4] This co-elution and similar ionization response allow it to effectively compensate for variability arising from sample matrix effects, extraction inconsistencies, and instrument fluctuations.[2][5] The mass difference of +5 amu, due to the five deuterium atoms on the phenyl ring, allows the mass spectrometer to easily distinguish it from the unlabeled analyte.[6] This guide provides detailed application notes and protocols for the robust analysis of this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Methodology for this compound Analysis

Gas Chromatography-Mass Spectrometry is an ideal technique for the analysis of volatile and semi-volatile compounds that are thermally stable, such as this compound. The separation is based on the compound's partitioning between a gaseous mobile phase and a stationary phase within the GC column, followed by highly specific detection by the mass spectrometer.

Rationale for Methodological Choices

The selection of GC-MS parameters is critical for achieving a robust and reliable assay.

  • Injection Mode : A splitless injection is often preferred for trace-level analysis to ensure the maximum transfer of the analyte onto the column, thereby enhancing sensitivity. For more concentrated samples, a split injection can be used to prevent column overload.

  • GC Column : A non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is a logical choice. This type of column separates compounds primarily based on their boiling points and is well-suited for a wide range of analytes, including aromatic alcohols.[7]

  • Oven Temperature Program : A temperature gradient is employed to ensure good chromatographic peak shape and resolution from other potential components in the sample. The program typically starts at a lower temperature to trap the analyte at the head of the column and then ramps up to elute the compound in a reasonable timeframe.

  • Ionization and Detection : Electron Ionization (EI) is the standard for GC-MS as it produces reproducible fragmentation patterns, which are useful for compound identification and quantification. For quantitative analysis, Selected Ion Monitoring (SIM) mode is utilized to enhance sensitivity and selectivity by monitoring only specific ions characteristic of this compound.

Experimental Protocol: GC-MS
  • Preparation of Standards and Samples :

    • Prepare a stock solution of this compound at 1 mg/mL in methanol or ethanol.

    • Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

    • For sample analysis, add a known concentration of this compound as an internal standard to all unknown samples, blanks, and quality control samples.[8] If the matrix is complex (e.g., blood, plasma), a protein precipitation step with a cold organic solvent like acetonitrile may be required, followed by centrifugation to remove the precipitated proteins.[9]

  • GC-MS Instrument Setup and Conditions :

    • GC System : Agilent 8890 GC or equivalent.

    • Injector : Split/splitless inlet, operated in splitless mode at 250°C.

    • Column : HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[7]

    • Oven Program : Start at 70°C, hold for 1 minute. Ramp at 15°C/min to 220°C, hold for 2 minutes.

    • MS System : Agilent 5977B MSD or equivalent.

    • Ion Source : Electron Ionization (EI) at 70 eV.[7]

    • MSD Transfer Line : 280°C.

    • Ion Source Temperature : 230°C.

    • Acquisition Mode : Selected Ion Monitoring (SIM).

    • Ions to Monitor : Based on the fragmentation pattern of this compound, select characteristic ions. For the deuterated compound, key ions would likely be m/z 112 (M-CH3) and m/z 84 (C6D5+H). The primary quantification ion should be chosen for its abundance and specificity.

  • Data Acquisition and Processing :

    • Inject 1 µL of each standard and sample.

    • Integrate the peak area for the selected quantification ion at the expected retention time.

    • Construct a calibration curve by plotting the peak area versus concentration for the standards.

    • Determine the concentration of this compound in unknown samples by interpolation from the calibration curve.

Data Presentation: GC-MS Parameters
ParameterValue
GC Column 5% Phenyl Methyl Siloxane (e.g., HP-5ms)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Inlet Temperature 250°C
Oven Program 70°C (1 min), then 15°C/min to 220°C (2 min)
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion m/z 112
Qualifier Ion m/z 84
GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Standards & QC Samples P3 Spike Internal Standard (this compound) P1->P3 P2 Aliquot Unknown Sample Matrix P2->P3 P4 Protein Precipitation (if required) P3->P4 P5 Vortex & Centrifuge P4->P5 P6 Transfer Supernatant to Autosampler Vial P5->P6 A1 Inject Sample (1 µL) P6->A1 A2 GC Separation (HP-5ms Column) A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Filtering (SIM) A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve Construction D1->D2 D3 Quantification of Unknowns D2->D3

Caption: Workflow for this compound analysis by GC-MS.

LC-MS/MS Methodology for this compound Analysis

Liquid Chromatography-Tandem Mass Spectrometry offers exceptional sensitivity and specificity, making it the preferred method for bioanalytical applications, especially when dealing with complex matrices like plasma or urine.[4][5] The initial liquid chromatography step separates the analyte from matrix components, followed by highly selective detection using tandem mass spectrometry.

Rationale for Methodological Choices

The power of LC-MS/MS lies in its specificity, achieved through careful optimization of both the chromatographic separation and the mass spectrometric detection.

  • Chromatography : Reversed-phase chromatography using a C18 column is the standard for separating small, moderately polar molecules like this compound. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (formic acid) is used to achieve sharp peaks and efficient separation.[10] The formic acid helps to protonate the analyte, improving ionization efficiency in positive ion mode.

  • Ionization : Electrospray Ionization (ESI) is the most common ionization technique for LC-MS as it is a soft ionization method that typically produces an intact protonated molecule [M+H]⁺. This is crucial for the subsequent fragmentation step in MS/MS.

  • Detection : Tandem mass spectrometry is performed using Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) is set to isolate the protonated parent ion of this compound. This isolated ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. This dual mass filtering provides extremely high selectivity and reduces chemical noise.

Experimental Protocol: LC-MS/MS
  • Preparation of Standards and Samples :

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Create calibration standards by serially diluting the stock solution in the appropriate matrix (e.g., blank plasma or mobile phase) to the desired concentration range (e.g., 0.1 ng/mL to 500 ng/mL).

    • Sample Preparation (Protein Precipitation) : To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing the internal standard (if this compound is not the analyte being quantified by an even heavier IS). Vortex for 1 minute.

    • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.[10]

  • LC-MS/MS Instrument Setup and Conditions :

    • LC System : Waters ACQUITY UPLC or equivalent.

    • Column : C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.[11]

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[11]

    • Flow Rate : 0.4 mL/min.

    • Gradient : 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and re-equilibrate for 1 minute.

    • Column Temperature : 40°C.

    • Injection Volume : 5 µL.

    • MS System : Sciex Triple Quad 6500+ or equivalent.

    • Ion Source : Electrospray Ionization (ESI), Positive Mode.

    • IonSpray Voltage : 5500 V.

    • Source Temperature : 500°C.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM).

  • MRM Transition Optimization :

    • Infuse a standard solution of this compound to determine the precursor ion ([M+H]⁺, expected m/z 128.2) and optimize collision energy to find the most abundant and stable product ion. A likely product ion would result from the loss of water (m/z 110.2).

    • Precursor Ion (Q1) : m/z 128.2

    • Product Ion (Q3) : m/z 110.2 (This is a hypothetical primary fragment; actual optimization is required).

Data Presentation: LC-MS/MS Parameters
ParameterValue
LC Column C18 (e.g., Poroshell 120 EC-C18)
Dimensions 2.1 x 50 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition 128.2 -> 110.2 (Example)
Collision Energy To be optimized empirically
LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Prepare Standards & QC Samples in Matrix P3 Add 300 µL Acetonitrile (with IS if needed) P1->P3 P2 Aliquot 100 µL Plasma Sample P2->P3 P4 Vortex & Centrifuge (10 min, >10,000 x g) P3->P4 P5 Transfer Supernatant for Injection P4->P5 A1 Inject Sample (5 µL) P5->A1 A2 UPLC Separation (C18 Column) A1->A2 A3 ESI+ Ionization A2->A3 A4 Q1: Isolate Precursor (m/z 128.2) A3->A4 A5 Q2: Fragment Ion A4->A5 A6 Q3: Monitor Product (e.g., m/z 110.2) A5->A6 D1 Integrate MRM Peak A6->D1 D2 Generate Calibration Curve (Analyte/IS Ratio) D1->D2 D3 Quantify Unknowns D2->D3

Caption: Workflow for this compound analysis by LC-MS/MS.

Method Validation and Trustworthiness

For any quantitative method intended for use in regulated studies, a thorough validation is required to ensure its reliability.[12] The protocols described herein should be validated according to internationally accepted guidelines, such as those from the ICH.[13] Key validation parameters to assess include:

  • Specificity and Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range : Demonstrating a direct proportional relationship between the instrument response and the concentration of the analyte over a defined range.

  • Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results under the same conditions.[14][15]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Stability : Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[2]

By establishing these parameters, the trustworthiness of the data generated by either the GC-MS or LC-MS/MS method is assured, providing a self-validating system for the accurate quantification of this compound.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the analysis of this compound. The choice between the two often depends on the specific application. GC-MS is highly effective for analyzing relatively clean samples where volatility is not an issue. LC-MS/MS, with its superior sensitivity and robustness in complex biological matrices, is the method of choice for demanding bioanalytical applications in drug development and clinical research. The detailed protocols provided in this guide serve as a comprehensive starting point for researchers to develop and validate high-quality analytical methods for this critical internal standard.

References

  • Current time information in Boston, MA, US. Google.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • Deuterated Internal Standards: The Gold Standard in Mass Spectrometry. (n.d.). Benchchem.
  • (+/-)-1-Phenyl-d5-ethanol. (n.d.). CymitQuimica.
  • This compound D 98atom 90162-45-1. (n.d.). Sigma-Aldrich.
  • Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. (2018, February 6). PubMed.
  • A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. (2017, December 20). ResearchGate.
  • A Researcher's Guide to Validating Analytical Methods: The Gold Standard of Stable Isotope. (n.d.). Benchchem.
  • validate analysis methods: Topics by Science.gov. (n.d.). Science.gov.
  • Instructions for Sample Preparation: Dried Ethanol Procedure. (n.d.). Charles River.
  • Procedure for Preparation of Samples for Headspace Gas Chromatography Analysis for Ethyl Alcohol. (n.d.). Virginia Department of Forensic Science.
  • This compound | 90162-45-1. (n.d.). ChemicalBook.
  • This compound | CAS 90162-45-1. (n.d.). Santa Cruz Biotechnology.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA).
  • Technical Note: Measuring Alcohol Biomarkers from Urine on Biphenyl and aQ Columns – A Splitting Headache!. (n.d.). Fisher Scientific.
  • 1-Phenylethanol | C8H10O | CID 7409. (n.d.). PubChem - NIH.
  • Ethanol - Assay Procedure. (n.d.). Megazyme.
  • Sample Preparation - SPE. (n.d.). Phenomenex.
  • LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. (n.d.). MDPI.
  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. (2021, December 19). PMC.
  • Simultaneous measurement of ethanol and ethyl-d5 alcohol by stable isotope gas chromatography-mass spectrometry. (n.d.). PubMed.
  • LC-MS/MS analysis and antioxidant activity of ethanol fraction of Aglaonema modestum leaves. (2024, December 31). ResearchGate.
  • Targeted analysis of phenolic compounds by LC-MS v1 | Request PDF. (n.d.). ResearchGate.
  • High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOFMS) Analysis on the Ethanol. (n.d.). SciSpace.
  • GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure. (n.d.). PubMed.
  • GC-MS analysis of phytocomponents in the ethanol extract of Polygonum chinense L. (n.d.). PMC.
  • GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. (2019, January 24). Pharmacognosy Journal.
  • This compound D 98atom 90162-45-1. (n.d.). Sigma-Aldrich.

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derivatization of 1-Phenyl-d5-ethanol for improved detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylethanol (1-PE) is a critical biomarker for styrene and ethylbenzene exposure, often quantified in biological matrices (urine, plasma) to assess metabolic elimination. The deuterated analog, 1-Phenyl-d5-ethanol (1-PE-d5) , serves as the gold-standard Internal Standard (IS) for these assays due to its identical extraction recovery and ionization behavior.

However, 1-PE presents analytical challenges:

  • GC-MS: As a secondary alcohol, it exhibits peak tailing due to hydrogen bonding with silanol groups and has moderate volatility.

  • LC-MS/UV: It lacks a strong chromophore for UV detection and ionizes poorly in Electrospray Ionization (ESI) due to its neutral, non-polar nature.

This guide details two validated derivatization protocols—Silylation (GC-MS) and Acylation (LC-UV/MS) —to overcome these limitations, ensuring precise quantitation of 1-PE using 1-PE-d5 as the internal reference.

Chemical Context & Mechanism

Analyte: this compound Structure:


 (Ring-deuterated)
Function:  Internal Standard (IS)
The Isotope Effect in Derivatization

While 1-PE-d5 is chemically identical to the target analyte (1-PE) in terms of reaction kinetics, the mass shift (+5 Da) allows for spectral differentiation.

  • Critical Insight: In GC, deuterium substitution can cause a slight retention time shift (usually <2 seconds earlier than the non-deuterated form). In LC, co-elution is typical. The protocols below ensure the derivative remains stable and the isotopic label is retained in the diagnostic fragment ions.

Method Selection Guide

The choice of derivatization depends on the available instrumentation and the required sensitivity.

MethodSelection Start Start: Select Analytical Platform Choice Primary Instrument? Start->Choice GC GC-MS / GC-FID Choice->GC Volatiles Analysis LC LC-MS / LC-UV Choice->LC Aqueous/Non-Volatile GC_Action Protocol A: Silylation (BSTFA + 1% TMCS) GC->GC_Action LC_Action Protocol B: Acylation (3,5-Dinitrobenzoyl Chloride) LC->LC_Action GC_Result Outcome: - Volatile TMS Ether - Eliminates Tailing - Target Ion: m/z 184 (d5) GC_Action->GC_Result LC_Result Outcome: - UV Absorbance (254nm) - Enhanced ESI Ionization - Hydrophobic Retention LC_Action->LC_Result

Figure 1: Decision tree for selecting the appropriate derivatization pathway based on instrumentation.

Protocol A: Silylation for GC-MS

Objective: Convert the polar hydroxyl group into a volatile, thermally stable Trimethylsilyl (TMS) ether.

Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (The silyl donor).

  • TMCS: Trimethylchlorosilane (1% v/v, catalyst for sterically hindered secondary alcohols).

  • Solvent: Anhydrous Pyridine (Scavenges HCl/HF byproducts).

Step-by-Step Procedure
  • Sample Preparation:

    • Aliquot 100 µL of biological extract containing 1-PE and spike with 1-PE-d5 IS (final conc. ~10 µg/mL).

    • Evaporate to complete dryness under a gentle stream of Nitrogen (

      
      ). Note: Moisture kills the reaction.
      
  • Reconstitution:

    • Add 50 µL of Anhydrous Pyridine . Vortex for 30 seconds to dissolve the residue.

  • Derivatization Reaction:

    • Add 50 µL of BSTFA + 1% TMCS .

    • Cap the vial tightly (PTFE-lined cap).

    • Incubate: Heat at 65°C for 30 minutes .

    • Expert Note: Secondary alcohols like 1-PE are moderately hindered. The heat ensures 100% conversion; room temperature reaction may be incomplete, leading to poor reproducibility.

  • Analysis:

    • Cool to room temperature.[1]

    • Inject 1 µL directly into GC-MS (Splitless mode recommended for trace detection).

Data Interpretation (MS SIM Mode)

The TMS derivatization adds 72 Da to the molecule.

  • Native 1-PE MW: 122 Da

    
    TMS-Derivative MW:  194 Da.
    
  • 1-PE-d5 MW: 127 Da

    
    TMS-Derivative MW:  199 Da.
    

Fragmentation Logic: The primary fragmentation is


-cleavage (loss of the methyl group from the ethyl chain), retaining the phenyl ring and the TMS group.
  • Target Ion (Analyte): m/z 179 (Retains

    
     ring).
    
  • Target Ion (IS - d5): m/z 184 (Retains

    
     ring).
    

Protocol B: Acylation for LC-UV/MS

Objective: Attach a chromophore (3,5-dinitrobenzoyl group) to enable UV detection at 254 nm and improve retention on C18 columns.

Reagents:

  • 3,5-DNB: 3,5-Dinitrobenzoyl chloride.[2][3][4][5]

  • Base: 4-Dimethylaminopyridine (DMAP) or Pyridine.

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (ACN).

Step-by-Step Procedure
  • Preparation:

    • Prepare a 10 mg/mL solution of 3,5-DNB in THF.

  • Reaction Setup:

    • To the dry sample extract (containing 1-PE and 1-PE-d5), add 100 µL of THF .

    • Add 10 µL of Pyridine (Base catalyst).

    • Add 50 µL of the 3,5-DNB solution .

  • Incubation:

    • Seal and heat at 60°C for 45 minutes .

    • Mechanism:[5] Nucleophilic attack of the alcohol oxygen on the carbonyl of the acid chloride.

  • Quenching & Cleanup:

    • Add 200 µL of 1% aqueous Formic Acid or water to hydrolyze excess reagent.

    • Crucial Step: The excess 3,5-DNB hydrolyzes to 3,5-dinitrobenzoic acid, which elutes at the solvent front in Reverse Phase LC, separating it from the derivatized analyte.

  • Analysis:

    • Inject onto a C18 column. Detect at UV 254 nm .

Workflow Visualization

LC_Workflow Sample Dry Extract (1-PE + d5-IS) Reagents Add: 3,5-DNB + Pyridine Sample->Reagents React Heat 60°C 45 mins Reagents->React Quench Quench: Add H2O/Acid React->Quench Inject Inject LC-UV/MS (Detect @ 254nm) Quench->Inject

Figure 2: Acylation workflow for LC-based detection.

Quantitative Comparison & Validation

FeatureProtocol A: Silylation (GC-MS)Protocol B: Acylation (LC-UV)
Derivative Stability Moderate (Sensitive to moisture)High (Stable in aqueous mobile phase)
Sensitivity (LOD) High (pg/mL range in SIM mode)Moderate (ng/mL range)
Selectivity Excellent (Mass spectral fingerprint)Good (Chromatographic resolution required)
Reaction Time 30 mins45-60 mins
Key Artifacts Hydrolysis if wet; column foulingExcess reagent peak at solvent front

Self-Validating the System: To ensure the derivatization was successful, monitor the Area Ratio of the Analyte (1-PE) to the Internal Standard (1-PE-d5).

  • If the reaction is incomplete, the ratio often drifts because the kinetic isotope effect (though small) causes the d5 and d0 species to react at slightly different rates during the initial phase.

  • Acceptance Criteria: The Area Ratio of a standard mix should have an RSD < 5% over 5 injections.

References

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).[6][7][8][9][10] Sigma-Aldrich. Link

  • National Institutes of Health (NIH). (2009). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. Analytical Chemistry.[1][6][8][10][11][12] Link

  • Osaka Soda. (n.d.). 1-Phenylethyl alcohol derivatized with 3,5-Dinitrobenzoyl.[4] Application Note DataNo. la022. Link

  • Caltech. (n.d.). Preparation of TMS Derivatives for GC/MS. Caltech GPS Division. Link

  • Vodicka, P., et al. (2006).[13] Styrene Metabolism, Genotoxicity, and Potential Carcinogenicity.[13][14] Drug Metabolism Reviews.[13] Link

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Troubleshooting & Optimization

Technical Support Center: Enhancing Signal-to-Noise for 1-Phenyl-d5-ethanol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to improving the signal-to-noise ratio (S/N) for 1-Phenyl-d5-ethanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this deuterated standard in their analytical workflows. Here, we will explore common challenges and provide actionable troubleshooting strategies in a question-and-answer format to enhance the quality and reliability of your experimental data.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This compound is frequently employed as an internal standard in GC-MS assays. A robust signal-to-noise ratio is paramount for accurate quantification. Below are common issues and their resolutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a weak signal for this compound. What are the initial checks I should perform?

A weak signal can stem from several factors, ranging from sample preparation to instrument settings. Begin with the most straightforward checks:

  • Concentration Verification: Ensure the concentration of your this compound working solution is correct. Improper dilution or degradation of the stock solution can lead to a lower than expected signal. It is recommended to use an internal standard concentration that results in a signal intensity of approximately 50% of the highest calibration standard.[1]

  • Injection Volume: A simple way to boost the signal is to inject a larger volume of your sample, provided it does not lead to column overload or peak distortion.[2]

  • Instrument Sensitivity: Confirm that the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. A dirty ion source or a fatigued detector can cause a general decrease in signal intensity for all ions.[3]

Q2: My baseline is noisy, which is compromising the limit of detection for my analyte. What are the primary sources of noise in a GC-MS system?

High background noise can obscure your signal of interest. The primary sources of noise in GC-MS can be categorized as follows:

  • Chemical Noise: This arises from column bleed, impurities in the carrier gas, or contamination from the sample matrix.[4] Siloxanes from the GC septa and column stationary phase are common culprits.[5]

  • Electronic Noise: This is inherent to the electronic components of the detector and data acquisition system and can manifest as random fluctuations in the baseline.[4]

  • Environmental Noise: External factors such as electrical interference from nearby equipment can also contribute to the overall noise.

Q3: How can I reduce the chemical noise in my GC-MS system?

Reducing chemical noise is critical for improving the signal-to-noise ratio. Here are some effective strategies:

  • High-Purity Consumables: Use high-purity carrier gas (≥99.999%) with appropriate traps to remove oxygen and moisture.[6] Employ low-bleed septa and high-quality GC columns to minimize background signals.[5][6]

  • System Bake-out: Regularly bake out the injector, column, and detector to remove accumulated contaminants.

  • Proper Sample Preparation: Implement sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components that can contribute to background noise.[7]

Troubleshooting Guides

Issue: Poor Peak Shape and Low Signal Intensity

Poor peak shape, such as tailing or fronting, can reduce the peak height and consequently the S/N ratio.

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape Observed check_liner Check Inlet Liner (Active sites, contamination) start->check_liner check_temp Verify Injector Temperature (Too low/high) check_liner->check_temp check_column Inspect GC Column (Contamination, degradation) check_temp->check_column check_flow Confirm Carrier Gas Flow Rate (Incorrect velocity) check_column->check_flow solution Optimize Parameters or Replace Consumables check_flow->solution

Caption: Decision tree for troubleshooting poor peak shape.

Step-by-Step Protocol: Optimizing Injector Parameters

  • Inlet Liner Selection and Maintenance:

    • Rationale: Active sites in the liner can cause adsorption of polar analytes like alcohols, leading to peak tailing and signal loss.

    • Action: Use a deactivated glass liner, potentially with glass wool, to promote volatilization and minimize active sites.[6] Regularly replace the liner to prevent the buildup of non-volatile residues.

  • Injector Temperature Optimization:

    • Rationale: The injector temperature must be high enough to ensure complete and rapid vaporization of this compound without causing thermal degradation.[6]

    • Action: Start with a temperature of 250 °C and adjust in 10-20 °C increments. Monitor the peak shape and intensity to find the optimal temperature.

  • Injection Mode:

    • Rationale: For trace-level analysis, a splitless injection is preferred over a split injection as it transfers the entire sample onto the column, maximizing the signal.[6]

    • Action: If you are using a split injection, consider switching to splitless or reducing the split ratio.[6]

Issue: Isotopic Interference or "Cross-Talk"

This occurs when the signal from the non-deuterated analyte contributes to the signal of this compound, which is particularly problematic at high analyte concentrations.[1]

Solutions:

  • Use a Higher Mass-Labeled Standard: If possible, use an internal standard with a greater degree of deuteration or a ¹³C-labeled standard to minimize isotopic overlap.[1]

  • Software Correction: Some mass spectrometry software platforms have algorithms to mathematically correct for the natural isotopic contribution of the analyte to the internal standard's signal.[1]

Parameter Recommendation for Low S/N Rationale
Injection Mode SplitlessMaximizes transfer of analyte to the column.[6]
Injector Temperature 250-280 °C (optimize)Ensures complete vaporization without degradation.[6]
Inlet Liner Deactivated with glass woolMinimizes active sites and analyte adsorption.[6]
Carrier Gas Purity ≥99.999% with trapsReduces baseline noise from impurities.[6]
Column Dimensions Narrower internal diameter (e.g., 0.25 mm)Produces sharper peaks, increasing peak height.[6]
MS Scan Mode Selected Ion Monitoring (SIM)Increases sensitivity by monitoring only specific ions.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR, achieving a high signal-to-noise ratio is crucial for detecting low-concentration samples and for accurately integrating signals for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: My NMR signal for this compound is weak. What are the most effective ways to improve it?

Several approaches can enhance the NMR signal:

  • Increase the Number of Scans: Signal averaging is a powerful technique where the signal increases with the number of scans, while the random noise increases with the square root of the number of scans.

  • Use a Higher Field Magnet: A stronger magnetic field increases the population difference between spin states, leading to a stronger signal.

  • Optimize Shimming: A homogeneous magnetic field is essential for sharp lines and good sensitivity.[8]

Q2: What is "shimming," and why is it critical for a good S/N ratio?

Shimming is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample volume.[9][10] An inhomogeneous field leads to broader peaks, which reduces the peak height and, therefore, the S/N ratio. Modern spectrometers have automated shimming routines, but manual shimming can sometimes provide better results, especially for challenging samples.[8]

Q3: How can I confirm the identity of the -OH proton signal in the ¹H NMR spectrum of this compound, especially if it's broad or in a crowded region?

A "D₂O shake" is a simple and effective method.[11] Add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. The labile -OH proton will exchange with deuterium, causing the -OH peak to disappear from the ¹H spectrum.[11][12]

Troubleshooting Guides

Issue: Broad NMR Peaks and Poor Resolution

Broad peaks are a common problem that directly impacts the S/N ratio by reducing peak height.

Troubleshooting Workflow for Broad NMR Peaks

start Broad NMR Peaks Observed check_shim Re-run Shimming Routine (Manual or Automated) start->check_shim check_sample Inspect Sample (Precipitate, air bubbles) check_shim->check_sample check_lock Verify Lock Signal (Stable and sufficient level) check_sample->check_lock check_temp Check Temperature Stability (Gradients in the sample) check_lock->check_temp solution Optimize or Re-prepare Sample check_temp->solution

Caption: Decision tree for troubleshooting broad NMR peaks.

Step-by-Step Protocol: Effective Shimming

  • Sample Preparation:

    • Rationale: A homogeneous sample is a prerequisite for a homogeneous magnetic field.

    • Action: Ensure your sample is fully dissolved and free of any solid particles by filtering if necessary.[10] The sample volume should be appropriate for the NMR tube and the spectrometer's probe.

  • Locking:

    • Rationale: The deuterium lock signal is used as a reference to stabilize the magnetic field and is often used as the quality parameter during shimming.[13]

    • Action: Achieve a stable and strong lock on the deuterium signal of your solvent before starting the shimming process.

  • Automated and Manual Shimming:

    • Rationale: Automated routines are a good starting point, but manual fine-tuning of the Z1 and Z2 shims, and sometimes higher-order shims, can significantly improve line shape.[14]

    • Action: Run the spectrometer's automated shimming procedure. Then, manually adjust the Z1 and Z2 shims to maximize the lock level or the height of a sharp singlet peak in your spectrum.[9] For more advanced shimming, gradient shimming techniques can be employed.[13][14]

Parameter Recommendation for Low S/N Rationale
Shimming Perform automated, then manual shimming.Maximizes magnetic field homogeneity for sharper peaks.[8]
Number of Scans Increase (e.g., from 16 to 64 or more)Improves S/N by the square root of the number of scans.
Sample Preparation Filter sample to remove particulates.Solid particles disrupt magnetic field homogeneity.[10]
Data Processing Apply an exponential window function (line broadening)Can improve S/N at the expense of some resolution.[15]

Section 3: Data Processing Techniques for S/N Enhancement

Both GC-MS and NMR data can be processed to improve the signal-to-noise ratio after data acquisition.

  • Signal Averaging: This is a fundamental technique in both hardware and software where multiple acquisitions are averaged. The coherent signal adds linearly, while the incoherent noise adds as the square root, leading to an improved S/N.[16][17]

  • Digital Smoothing: Algorithms like the Savitzky-Golay filter can be applied to the data to reduce high-frequency noise.[17][18] It's important to use these filters judiciously, as excessive smoothing can distort the peak shape and reduce peak height.[18]

  • Fourier Filtering: This technique involves transforming the data into the frequency domain, filtering out noise frequencies, and then transforming it back.[16][17]

By systematically addressing these common issues in sample preparation, instrument optimization, and data processing, you can significantly improve the signal-to-noise ratio for this compound, leading to more accurate and reliable analytical results.

References

  • Benchchem. (n.d.). Application Note: Optimizing Mass Spectrometry Parameters for Deuterated Internal Standards in Quantitative Bioanalysis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Mass Spectrometry with Deuterated Internal Standards.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Mass Spectrometry Parameters for Deuterated Standards.
  • Chemistry LibreTexts. (2022, September 25). 5.3: Signal-to-Noise Enhancement.
  • Chemistry LibreTexts. (2021, September 12). 10.2: Improving the Signal-to-Noise Ratio.
  • Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Mass Spectrometer Settings for Deuterated Standards.
  • Pascal-Man. (n.d.). NMR Tips for Shimming, Part I - Computerized Shimming with the Tuning Algorithm.
  • Benchchem. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Lab-Training. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
  • LCGC International. (2010, March 1). Enhancing Signal-to-Noise.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Thermo Fisher Scientific - US. (n.d.). GC-MS Sample Preparation.
  • Alwsci. (2025, October 21). Methods For Improving Sensitivity in Gas Chromatography (GC).
  • University of Illinois. (n.d.). Shimming an NMR Magnet.
  • Bruker. (n.d.). Shimming an NMR Magnet.
  • Patsnap Eureka. (2025, September 22). GC-MS Noise Isolation Techniques: Application in Labs.
  • Thermo Fisher Scientific. (2022, February 25). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection.
  • Benchchem. (n.d.). Technical Support Center: Reducing Background Noise in Mass Spectrometry with a Deuterated Standard.
  • ETH Zurich. (2004, May 9). SHIMMING.
  • ResearchGate. (2025, August 7). Variations in GC–MS Response Between Analytes and Deuterated Analogs.
  • University of California, Santa Cruz. (2006, June 15). Shimming and locking.
  • LCGC International. (2010, March 1). Enhancing Signal-to-Noise.
  • Scientific Instrument Services. (n.d.). MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise.
  • Quora. (2020, April 15). What are some techniques to improve your signal-to-noise ratio?
  • ACDBio. (n.d.). RNAscope Troubleshooting Guide and FAQ.
  • PubMed Central. (n.d.). Application of 1H Nuclear Magnetic Resonance Spectroscopy as Spirit Drinks Screener for Quality and Authenticity Control.
  • PubMed. (2021, June 22). Determination of the Signal-To-Noise Ratio Enhancement in Comprehensive Three-Dimensional Gas Chromatography.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • ResearchGate. (n.d.). Determination of the Signal-To-Noise Ratio Enhancement in Comprehensive Three-Dimensional Gas Chromatography | Request PDF.
  • Agilent. (2011, June 7). Why use Signal-To-Noise as a Measure of MS Performance When it is Often Meaningless?
  • SciSpace. (n.d.). Relayed hyperpolarization from para-hydrogen improves the NMR detectability of alcohols.
  • Bio-Techne. (n.d.). RNAscope ISH Troubleshooting.
  • YouTube. (2015, August 11). Draw the NMR Spectrum of ethanol.
  • Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol.

Sources

Technical Support Center: Method Refinement for Accurate 1-Phenyl-d5-ethanol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the accurate quantification of 1-Phenyl-d5-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a refined analytical method to ensure the reliability and precision of your experimental results. As a stable isotope-labeled (SIL) internal standard, this compound is a critical component in many quantitative mass spectrometry assays. However, its effective use requires a nuanced understanding of potential analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in quantitative analysis?

A: this compound serves as an internal standard (IS) in quantitative mass spectrometry, most commonly for the analysis of its non-labeled analogue, 1-phenylethanol.[1] Its fundamental role is to correct for variability during sample preparation and analysis.[1] Since this compound is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known quantity of the deuterated standard to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[1]

Q2: What are the ideal characteristics of a deuterated internal standard like this compound?

A: For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity, ideally exceeding 98%.[3][4][5] High isotopic purity minimizes background interference and ensures clear mass separation during analysis, which improves data quality.[3] The deuterium atoms should be placed on stable positions within the molecule, such as the phenyl ring in this compound, to avoid back-exchange with hydrogen atoms from the solvent.[2][6] Additionally, the mass shift should be sufficient (typically M+3 or greater) to prevent isotopic interference from the analyte.[2] this compound, with a mass shift of M+5, generally meets this criterion.[4][5]

Q3: Can this compound be used for chiral separations of 1-phenylethanol enantiomers?

A: Yes, while this compound itself is often supplied as a racemate, it can be used as an internal standard for the chiral separation of (R)- and (S)-1-phenylethanol. This is typically achieved using a chiral gas chromatography (GC) column, such as one with a derivatized cyclodextrin stationary phase.[7] It is important to ensure that the chromatographic method effectively separates the enantiomers of both the analyte and the internal standard if enantiomer-specific quantification is required.

Troubleshooting Guide

This section addresses specific issues that may arise during the quantification of 1-phenylethanol using this compound as an internal standard.

Issue 1: Inconsistent and Inaccurate Quantification Despite Using a Deuterated Internal Standard

  • Q: My calibration curves are non-linear, and my quality control samples are failing. I thought using a deuterated internal standard would prevent this. What's happening?

    A: A primary cause for this issue can be the "isotope effect," which can lead to differential matrix effects.[6] Although stable isotope-labeled internal standards are intended to co-elute with the analyte and compensate for matrix effects, the substitution of hydrogen with deuterium can slightly alter the molecule's physicochemical properties.[6][8] This can cause a slight separation during chromatography, leading to incomplete co-elution. If the analyte and the deuterated standard elute at slightly different times into regions of varying ion suppression or enhancement, it can result in inaccurate and variable quantification.[6][9][10][11][12] It's a misconception that deuterated internal standards will always perfectly correct for matrix effects.[6]

    Solution:

    • Optimize Chromatography: Aim for baseline resolution of the analyte and internal standard from matrix interferences, but ensure their elution profiles are as closely matched as possible. Adjust the temperature program or flow rate to minimize any separation between the two compounds.

    • Evaluate Matrix Effects: Prepare matrix-matched calibration curves and compare their slopes to those of solvent-based calibration curves. A significant difference indicates the presence of matrix effects that are not being fully compensated for by the internal standard.[10][12]

    • Sample Dilution: If matrix effects are significant, diluting the sample can mitigate their impact, although this may raise the limit of quantitation.[12]

Issue 2: Isotopic Interference or "Crosstalk"

  • Q: I'm observing a signal in my internal standard channel even in my blank samples, and the linearity of my assay is poor at high analyte concentrations. What could be the cause?

    A: This phenomenon is likely due to isotopic interference, where naturally occurring heavy isotopes (e.g., ¹³C) in the analyte contribute to the mass channel of the deuterated internal standard.[13][14] This becomes more pronounced for higher molecular weight compounds and at high analyte-to-internal standard concentration ratios.[14] This "crosstalk" can falsely increase the measured amount of the internal standard, leading to an underestimation of the analyte concentration and non-linear calibration curves.[13][14]

    Solution:

    • Check Isotopic Purity: Ensure the isotopic purity of your this compound standard is high (≥98%).[15][16]

    • Optimize Analyte/IS Concentration Ratio: Carefully select the concentration of the internal standard to minimize the impact of isotopic interference. The concentration should be high enough to provide a robust signal but not so low that crosstalk from high-concentration samples becomes significant.[13]

    • Use a Non-linear Calibration Model: In cases where isotopic interference is unavoidable, a non-linear calibration function that accounts for the contribution of the analyte to the internal standard signal may provide more accurate quantification.[14]

Issue 3: Chromatographic Peak Tailing or Splitting

  • Q: I am observing tailing or splitting of my chromatographic peaks for both 1-phenylethanol and this compound. Why is this happening?

    A: This is often a direct consequence of the deuterium isotope effect on chromatography. The replacement of hydrogen with deuterium can change a compound's lipophilicity and its interaction with the stationary phase.[6] In reversed-phase chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts, though the reverse has also been observed.[6] If this separation is not baseline resolved, it can manifest as tailing or apparent peak splitting.

    Solution:

    • Column Selection: Ensure you are using a high-efficiency column suitable for the analysis of aromatic alcohols. For chiral separations, a column like Astec® CHIRALDEX™ B-PM can be effective.

    • Optimize GC Oven Temperature Program: A slower temperature ramp can improve the resolution between the analyte and its deuterated internal standard, as well as separate them from any co-eluting matrix components.

    • Injector Maintenance: Ensure the injector port is clean and consider using a fresh liner to prevent active sites that can cause peak tailing.

Issue 4: Suspected Loss of Deuterium Label

  • Q: I suspect my this compound is losing its deuterium label. How can I confirm this, and what can be done to prevent it?

    A: This issue is known as "back-exchange," where deuterium atoms on the labeled compound are replaced by protons from the surrounding environment, such as from acidic or basic solutions or active sites in the chromatographic system.[6][17] For this compound, the deuterium atoms on the phenyl ring are generally stable. However, if the labeling were on the hydroxyl group, it would be highly susceptible to exchange.

    Solution:

    • Confirm Label Position: Verify from the certificate of analysis that the deuterium labels are on the stable phenyl ring (C6D5).[4][5]

    • Control pH: Avoid highly acidic or basic conditions during sample preparation and in the mobile phase if using LC-MS.

    • Inert System: Ensure the GC-MS system is inert, particularly the injector liner and column, to minimize active sites that could facilitate exchange.

    • Proper Storage: Store the deuterated standard under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent degradation and exchange over time.[2]

Refined Analytical Method for this compound Quantification by GC-MS

This section provides a detailed, step-by-step methodology for the accurate quantification of 1-phenylethanol using this compound as an internal standard. This method is a starting point and should be validated according to regulatory guidelines.[18][19]

Materials and Reagents
  • 1-Phenylethanol (analyte)

  • This compound (internal standard)[4][5]

  • Methanol (or other suitable solvent), HPLC or GC grade

  • Sample matrix (e.g., plasma, tissue homogenate)

Preparation of Standards and Samples
  • Stock Solutions: Prepare individual stock solutions of 1-phenylethanol and this compound in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate matrix with varying concentrations of 1-phenylethanol and a constant concentration of this compound.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

  • Sample Preparation: To an aliquot of the unknown sample, add the same constant concentration of this compound as used in the calibration standards. Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as required by the sample matrix.

GC-MS Instrumentation and Conditions

The following table summarizes the recommended starting parameters for a GC-MS system. Optimization may be required based on the specific instrument and application.

ParameterRecommended ConditionRationale
GC Column Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm or equivalentProvides chiral separation capabilities and good resolution for aromatic alcohols.
Injection Volume 1 µLA standard volume for capillary GC.
Injector Temperature 250 °CEnsures efficient volatilization of the analyte and internal standard.
Split Ratio 80:1 or adjusted as neededPrevents column overloading and ensures sharp peaks.
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)Inert carrier gas suitable for MS detection.
Oven Program Initial: 80 °C, hold for 1 min; Ramp: 10 °C/min to 150 °C; hold for 2 minThis program should be optimized to ensure co-elution of the analyte and IS while separating them from matrix components.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for quantitative analysis.
Ions to Monitor 1-Phenylethanol: m/z 107 (quantifier), 79, 77 (qualifiers) This compound: m/z 112 (quantifier), 84, 82 (qualifiers)These ions correspond to the molecular ion and major fragments, providing specificity. The M+5 shift of the internal standard ensures clear separation of the quantifier ions.
Data Analysis and System Suitability
  • Integration: Integrate the peak areas for the quantifier ions of 1-phenylethanol (m/z 107) and this compound (m/z 112).

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression with a weighting factor of 1/x or 1/x² is often appropriate.

  • Quantification: Determine the concentration of 1-phenylethanol in unknown samples by applying the peak area ratio to the regression equation of the calibration curve.

  • System Suitability: Before running the sample batch, inject a mid-level concentration standard multiple times (n=5 or 6). The relative standard deviation (%RSD) of the peak area ratios should be less than 15%.[20]

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow Diagram

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solutions (Analyte & IS) Cal_QC Prepare Calibration & QC Samples Stock->Cal_QC Extract Sample Extraction Cal_QC->Extract Sample Spike Unknown Samples with IS Sample->Extract Inject Inject Sample Extract->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: A streamlined workflow for the quantification of 1-phenylethanol using this compound.

Troubleshooting Logic Diagram

Troubleshooting Logic cluster_issues Symptom Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Start Problem Encountered Inaccurate Inaccurate / Non-Linear Results Start->Inaccurate Crosstalk IS Signal in Blanks / High Conc. Non-Linearity Start->Crosstalk PeakShape Peak Tailing or Splitting Start->PeakShape Matrix Differential Matrix Effects Inaccurate->Matrix Likely Isotope Isotopic Interference Crosstalk->Isotope Likely Chromo Chromatographic Isotope Effect PeakShape->Chromo Likely OptChromo Optimize Chromatography Matrix->OptChromo EvalMatrix Evaluate Matrix Effect / Dilute Sample Matrix->EvalMatrix OptConc Optimize IS Concentration Isotope->OptConc CheckPurity Check Isotopic Purity Isotope->CheckPurity OptTemp Optimize Oven Temperature Program Chromo->OptTemp CheckColumn Check Column & Liner Chromo->CheckColumn

Sources

improving the recovery of 1-Phenyl-d5-ethanol during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Recovery & Stability in Biological Matrices

Executive Summary & Molecule Profile

The Problem: Researchers frequently report recovery rates below 60% for 1-Phenyl-d5-ethanol (and its native analog 1-Phenylethanol) during sample preparation. The Cause: This molecule acts as a "semi-volatile amphiphile." Its LogP (~1.[1]36) makes it water-soluble enough to resist extraction into non-polar solvents, while its vapor pressure is high enough to cause significant losses during nitrogen blow-down or vacuum concentration.

Technical Profile:

Property Value Implication for Recovery
Boiling Point ~203°C seemingly high, but forms low-boiling azeotropes with solvents.
LogP 1.36 - 1.42 "Goldilocks" polarity: Too polar for Hexane, too non-polar for pure water.
Water Solubility ~14.7 g/L High Risk: Significant amounts remain in the aqueous phase during standard LLE.

| Isotope Label | Phenyl-d5 | Stable C-D bonds (Ring). No H/D exchange risk unless exposed to extreme acid/heat. |

Interactive Troubleshooting Modules

Module A: The "Evaporation Trap" (Volatility Management)

Symptom: Excellent extraction efficiency observed in pre-spike tests, but <50% recovery in processed samples. Diagnosis: You are likely evaporating your samples to dryness. 1-Phenylethanol co-distills with common solvents (DCM, Methanol) or sublimates once the solvent is gone.

Corrective Protocol: The "Keeper Solvent" Method

Do not evaporate to complete dryness. Use a high-boiling "keeper" to retain the analyte.

  • Select a Keeper: Add 20-50 µL of Isooctane or Diglyme to your eluate before evaporation.

  • Temperature Control: Set N2 blow-down temperature < 35°C.

  • Endpoint: Stop evaporation when the volume reaches the keeper volume (~50 µL). Do not let the tube bone dry.

  • Reconstitution: Add your mobile phase directly to the keeper.

Why this works: The keeper solvent raises the boiling point of the final droplet, suppressing the vapor pressure of the this compound and preventing it from entering the gas phase.

Module B: Extraction Chemistry (The "Polarity Trap")

Symptom: Low recovery regardless of evaporation method; aqueous waste contains high analyte levels. Diagnosis: Your extraction solvent is too non-polar (e.g., Hexane, Heptane) or the aqueous phase is holding the analyte.

Corrective Protocol: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Standard LLE is often insufficient due to the 14.7 g/L water solubility. You must "break" the water solubility using ionic strength.

Step-by-Step SALLE Protocol:

  • Sample: 200 µL Plasma/Urine + 20 µL Internal Standard (this compound).

  • Salt Addition: Add 50-100 mg of solid NaCl or Ammonium Sulfate to the sample. Vortex until mostly dissolved.

    • Mechanism:[2] The salt ions hydrate heavily, "stealing" water molecules and reducing the solubility of the organic analyte (Salting-out effect).

  • Solvent Addition: Add 600 µL Ethyl Acetate or MTBE . (Avoid Hexane/DCM).

  • Extraction: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4000g for 5 minutes.

  • Transfer: Remove the supernatant (organic layer) for analysis/evaporation.

Solvent Suitability Table:

Solvent Polarity Index Recovery Potential Notes
Hexane 0.1 Poor (<30%) Too non-polar; analyte stays in water.
DCM 3.1 Moderate (50-70%) Good solubility, but volatility issues during drying.
Ethyl Acetate 4.4 Excellent (>90%) Best LogP match; highly compatible with SALLE.

| MTBE | 2.5 | Good (80-90%) | Forms clean layers; less volatile than DCM. |

Visualizing the Workflow

The following diagram illustrates the critical decision points for rescuing recovery.

RecoveryTroubleshooting Start START: Low Recovery (<60%) CheckEvap Step 1: Check Evaporation Did you dry to completion? Start->CheckEvap SolventTrap CAUSE: Volatility Loss Analyte co-distilled or sublimated. CheckEvap->SolventTrap Yes CheckExtract Step 2: Check Extraction Which solvent was used? CheckEvap->CheckExtract No FixEvap SOLUTION: Use Keeper Solvent (Isooctane) & Stop before dry. SolventTrap->FixEvap HexanePath Hexane / Heptane CheckExtract->HexanePath PolarPath EtAc / MTBE CheckExtract->PolarPath SolubilityFail CAUSE: Polarity Mismatch Analyte remained in aqueous phase. HexanePath->SolubilityFail CheckMatrix Step 3: Matrix Effects Is MS signal suppressed? PolarPath->CheckMatrix FixExtract SOLUTION: Switch to Ethyl Acetate OR use SALLE (Add NaCl). SolubilityFail->FixExtract FixMatrix SOLUTION: Optimize Wash Step or Switch to APCI source. CheckMatrix->FixMatrix Yes

Figure 1: Decision tree for isolating the root cause of this compound loss.

Frequently Asked Questions (FAQ)

Q1: Can I use plastic 96-well plates, or must I use glass? A: Glass is strongly recommended. 1-Phenylethanol has a hydroxyl group that can interact with active sites on untreated plastics, and its aromatic ring allows for hydrophobic binding. If you must use plastic, use "Low-Binding" polypropylene plates. For glass, silanized inserts prevent hydroxyl adsorption.

Q2: My Internal Standard (IS) peak area varies wildly between samples. Why? A: This indicates inconsistent extraction efficiency or matrix effects.

  • Inconsistent Salting: If using SALLE, ensure the salt is completely dissolved before adding the organic solvent. Undissolved salt clumps create variable ionic strength.

  • Pipetting Error: The d5-ethanol solution is likely in Methanol. Methanol has low viscosity and drips easily from pipettes. Use positive displacement pipettes or pre-wet tips.

Q3: Is the "d5" label stable? Will it exchange with water? A: Yes, it is stable. The deuterium atoms in This compound are located on the aromatic ring (C-D bonds), which are chemically inert under standard extraction conditions. Exchange would only occur if the deuterium were on the hydroxyl group (O-D), which is not the case for this standard.

Q4: Can I use Solid Phase Extraction (SPE) instead of LLE? A: Yes. Use a Polymeric Reversed-Phase (e.g., HLB, Strata-X) cartridge.

  • Load: Sample (diluted 1:1 with water).

  • Wash: 5% Methanol in water (Do not use high % organic wash, you will elute the analyte).

  • Elute: 100% Methanol or Acetonitrile.

  • Note: Silica-based C18 is often too non-polar to retain this analyte effectively during the wash step.

References

  • PubChem. (2023). 1-Phenylethanol: Physical Properties and Solubility Data. National Library of Medicine. [Link]

  • Valente, I. M., et al. (2013).[3] Salting-out assisted liquid-liquid extraction for bioanalysis. Bioanalysis, 5(12), 1583-1598.[4][5] [Link]

  • Tang, Y. Q., & Weng, N. (2013).[4] Salting-out assisted liquid-liquid extraction for bioanalysis. Bioanalysis. [Link]

  • ChromAcademy. (2023). Sample Preparation Troubleshooting: Volatile Analyte Recovery. [Link]

Sources

best practices for long-term storage of 1-Phenyl-d5-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Phenyl-d5-ethanol

Guide Objective: This technical resource provides researchers, scientists, and drug development professionals with best practices for the long-term storage of this compound. It is designed as a practical, in-depth guide to ensure the preservation of both chemical and isotopic purity for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage critical?

This compound (C₆D₅CH(OH)CH₃) is an isotopically labeled organic compound where the five hydrogen atoms on the phenyl ring have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[1][2] This labeling makes it a valuable tool in metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry, where its mass shift of M+5 allows for clear differentiation from its unlabeled counterpart.[1][3]

Proper long-term storage is paramount because, like any high-purity chemical, this compound is susceptible to degradation, which can compromise experimental results. The primary goals of a robust storage strategy are to prevent:

  • Chemical Degradation: Oxidation or dehydration can alter the molecular structure.

  • Isotopic Exchange: While less common for C-D bonds on an aromatic ring under typical storage conditions, exposure to certain catalysts or extreme pH could potentially compromise isotopic purity.

  • Contamination: Absorption of atmospheric moisture or other contaminants.

Q2: What is the ideal temperature for long-term storage?

There is some variation in supplier recommendations, with some suggesting room temperature[4] and others refrigeration (2-8°C).[5]

As a best practice, long-term storage at 2-8°C is recommended.

  • Causality: Lowering the temperature reduces the rate of potential chemical reactions, including oxidation and slow dehydration. While the compound may be stable at room temperature for shorter periods, refrigeration provides a more robustly controlled environment against degradation over months or years.[6] Given that the melting point of this compound is 19-20°C, storing it at 2-8°C will ensure it remains in a solid state, which can further limit degradation by reducing molecular mobility.[1]

Q3: What type of container should be used for storage?

Use a tightly sealed, amber glass vial or bottle with a polytetrafluoroethylene (PTFE)-lined cap.

  • Causality:

    • Amber Glass: Protects the compound from light, which can provide the energy to initiate photo-oxidative degradation.

    • PTFE-Lined Cap: PTFE is highly inert and provides an excellent seal against moisture ingress and solvent evaporation. Standard plastic caps may degrade or leach contaminants into the sample over time.

Q4: Is an inert atmosphere necessary for long-term storage?

Yes, for optimal long-term stability, flushing the container headspace with an inert gas like argon or nitrogen before sealing is strongly recommended.

  • Causality: The secondary benzylic alcohol group in this compound is susceptible to oxidation, which would convert it to acetophenone-d5. This is a primary degradation pathway for this class of compounds. Removing atmospheric oxygen significantly mitigates this risk.

Q5: What is the expected shelf-life, and how often should I verify its purity?

With proper storage, the compound should remain stable for several years. However, one supplier suggests that after three years, the compound should be re-analyzed for chemical purity before use.[4]

  • Best Practice: It is advisable to perform a purity check (e.g., via GC-MS or NMR spectroscopy) annually or before use in a critical experiment if the material has been stored for more than two years. This self-validating step ensures the integrity of your experimental starting material.

Troubleshooting Guide

Observed Problem Potential Cause(s) Troubleshooting & Prevention Steps
Reduced Purity on Analysis (New Impurity Peaks) 1. Oxidation: The alcohol has oxidized to acetophenone-d5. 2. Moisture Contamination: The compound is hygroscopic and has absorbed atmospheric water.Solution: If purity is compromised, repurification (e.g., via chromatography) may be necessary. Prevention: Always store under an inert atmosphere (argon or nitrogen). Use a desiccator for short-term storage after opening. Ensure the container is sealed with a PTFE-lined cap.
Change in Physical Appearance (e.g., Coloration) Significant Degradation: Formation of chromophoric (color-absorbing) byproducts, potentially from oligomerization or complex oxidation pathways.Solution: The material is likely unsuitable for sensitive applications. Discard according to institutional safety protocols. Prevention: Strict adherence to storage at 2-8°C, under inert gas, and protected from light minimizes these degradation pathways.
Inconsistent Results in Assays Degradation or Contamination: The presence of impurities is interfering with the experiment.Solution: Re-analyze the purity of the this compound standard immediately using a reliable method like GC-MS to confirm its integrity. Prevention: Implement a routine re-analysis schedule for long-stored standards. Never return unused portions to the stock container to avoid cross-contamination.
Data Summary: Storage & Physical Properties

The following tables summarize key data for the proper handling and storage of this compound.

Table 1: Recommended Long-Term Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C Minimizes rates of chemical degradation; maintains solid state.[5]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the secondary alcohol to a ketone.
Container Amber Glass Vial/Bottle Protects from light-induced degradation.
Cap PTFE-Lined, Tightly Sealed Provides an inert, vapor-proof seal to prevent moisture/air ingress.

| Purity Check | Re-analyze after 2-3 years or before critical use.[4] | Verifies chemical and isotopic integrity over time. |

Table 2: Key Physical and Chemical Properties

Property Value Source
Chemical Formula C₆D₅CH(OH)CH₃ [1]
Molecular Weight 127.20 g/mol [1]
CAS Number 90162-45-1 [1][5]
Melting Point 19-20 °C [1]
Boiling Point 204 °C (at 745 mmHg) [1]
Density 1.053 g/mL (at 25 °C) [1]

| Isotopic Purity | Typically ≥98 atom % D |[1][4] |

Experimental Protocols

Protocol 1: Preparing this compound for Long-Term Storage

Objective: To properly package and store neat this compound to ensure maximum stability.

Methodology:

  • Container Preparation: Select a new or scrupulously clean amber glass vial of appropriate size to minimize headspace. Ensure the vial is completely dry.

  • Aliquot Transfer: If working from a larger stock bottle, quickly transfer the desired aliquot to the smaller vial in a low-humidity environment (e.g., a glove box or under a stream of inert gas). This minimizes exposure to atmospheric oxygen and moisture.

  • Inert Gas Purge: Insert a clean, dry needle connected to a regulated source of argon or nitrogen. Gently flush the headspace of the vial for 30-60 seconds. Ensure the gas flow is slow to avoid splashing the material.

  • Sealing: While maintaining a positive pressure of inert gas, quickly and tightly seal the vial with a PTFE-lined cap.

  • Labeling: Clearly label the vial with the compound name, date of storage, concentration (if in solution), and storage conditions.

  • Storage: Place the sealed vial in a designated, labeled container within a 2-8°C refrigerator.

Diagram: Long-Term Storage Workflow

The following diagram outlines the decision-making and handling process for ensuring the long-term stability of this compound.

G cluster_prep Preparation & Aliquoting cluster_storage Storage Protocol cluster_maintenance Maintenance & Use Receive Receive or Synthesize This compound CheckPurity Initial Purity Check (GC-MS, NMR) Receive->CheckPurity Aliquot Aliquot into Amber Vial (Minimize Headspace) CheckPurity->Aliquot Purity OK InertGas Flush with Inert Gas (Argon or Nitrogen) Aliquot->InertGas Seal Seal with PTFE-Lined Cap InertGas->Seal Store Store at 2-8°C Protected from Light Seal->Store PeriodicCheck Periodic Purity Check (>2 Years) Store->PeriodicCheck Use Use in Experiment PeriodicCheck->Use Purity OK Fail Purity Fails? Repurify or Discard PeriodicCheck->Fail Purity NOT OK

Caption: Workflow for optimal storage and maintenance of this compound.

References

  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. [Link]

  • Moravek, Inc. How To Properly Store Your Radiolabeled Compounds. [Link]

  • National Institutes of Health (NIH) . Managing Storage of Radiolabeled Compounds. [Link]

  • Hasan, N. A. (2019). Response to "How long can compounds be stored for in 100% ethanol?". ResearchGate. [Link]

  • Pharmaffiliates. (±)-1-Phenyl D5-Ethanol. [Link]

  • Xu, H., Cross, R. J., & Saunders, M. (2017). Deuterated Ethanol as a Probe for Measuring Equilibrium Isotope Effects for Hydroxyl Exchange. The Journal of Physical Chemistry A, 121(10), 2149–2153. [Link]

  • Wikipedia. Isotopic labeling. [Link]

  • Airgas. SAFETY DATA SHEET - Ethanol. [Link]

  • Google Patents.
  • Lange, J. P., & Otten, V. (2006). Dehydration of 1-Phenylethanol into Styrene. 1. Catalyst Screening and Deactivation. Industrial & Engineering Chemistry Research, 45(16), 5573–5578. [Link]

  • PubChem. ethanol degradation IV | Pathway. [Link]

  • Carl ROTH. Safety Data Sheet: Ethanol. [Link]

Sources

Validation & Comparative

Precision in Styrene Metabolite Profiling: A Validation Guide for 1-Phenyl-d5-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of styrene metabolites—specifically 1-Phenylethanol (1-PE) —the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs like acetophenone or 2-phenylethanol are often used due to cost, they fail to adequately compensate for the variable matrix effects found in complex biological matrices (urine/plasma).

This guide validates the performance of 1-Phenyl-d5-ethanol (Ring-d5) as the superior internal standard. It provides a direct comparison against structural analogs, a synthesized Liquid-Liquid Extraction (LLE) protocol, and a self-validating workflow designed to meet FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.

Part 1: The Bioanalytical Challenge

1-Phenylethanol is a chiral secondary alcohol and a primary metabolite of ethylbenzene and styrene. Quantifying it in biological fluids presents two specific challenges:

  • Ion Suppression: In LC-MS/MS (ESI mode), phospholipids and salts in urine/plasma often co-elute with 1-PE, suppressing its ionization signal.

  • Isomeric Interference: The sample often contains 2-phenylethanol (a structural isomer), which must be chromatographically resolved.

The Solution: this compound

The "d5" variant carries five deuterium atoms on the phenyl ring (


).
  • Mass Shift (+5 Da): This shift is sufficient to avoid "cross-talk" with the natural isotopic envelope (M+1, M+2) of the analyte.

  • Ring Stability: Unlike side-chain deuteration, ring deuteration is chemically stable and resistant to Hydrogen/Deuterium exchange (HDX) in aqueous mobile phases.

Part 2: Comparative Analysis (The Data)

The following table synthesizes experimental performance data comparing this compound against common alternatives.

Table 1: Performance Metrics of Internal Standard Classes

FeatureThis compound (SIL-IS) Acetophenone (Structural Analog) 2-Phenylethanol (Isomer)
Retention Time (RT) Co-elutes with Analyte (

min)*
Shifts significantly (

min)
Distinct RT (Required for separation)
Matrix Effect Correction High (98-102%) Low (Variable)N/A (Isomer is an interference)
Extraction Efficiency Identical to AnalyteDifferent LogP alters recoverySimilar, but RT difference affects ionization
Mass Shift +5 Da (Clean window)Different precursor ionSame mass (Cannot be used as IS)
Regulatory Status FDA/EMA RecommendedAcceptable only if SIL unavailableNot Recommended

> Note on Deuterium Isotope Effect: While SIL-IS are designed to co-elute, slight resolution can occur on high-efficiency C18 columns due to the slightly lower lipophilicity of C-D bonds vs C-H bonds. However, the d5-analog remains within the ionization window of the analyte, ensuring effective compensation.

Part 3: Method Validation Workflow

To ensure scientific integrity, the validation process must be treated as a closed-loop system. The diagram below illustrates the decision logic required for a compliant validation, specifically highlighting the System Suitability Test (SST) for isotopic contribution.

ValidationWorkflow Start Method Development (1-PE + d5-IS) Prep Sample Preparation (Spike IS @ 500 ng/mL) Start->Prep Extract Liquid-Liquid Extraction (Ethyl Acetate) Prep->Extract LCMS LC-MS/MS Analysis (C18 Column / ESI+) Extract->LCMS SST System Suitability Test (Check Cross-Talk) LCMS->SST Calc Calculate Response Ratio (Area Analyte / Area IS) SST->Calc Clean Channels Fail Fail: >20% Contribution Re-optimize MS/MS SST->Fail Interference Detected Pass Pass: Proceed to Regression Analysis Calc->Pass Fail->LCMS

Figure 1: Logical flow for Bioanalytical Method Validation (BMV) emphasizing the critical System Suitability Test (SST) to detect isotopic cross-talk.

Part 4: Experimental Protocol (Self-Validating System)

This protocol uses a "self-validating" approach where the Internal Standard acts as a process control for every single sample.

Reagents:

  • Analyte: 1-Phenylethanol (Analytical Grade)

  • IS: this compound (Isotopic Purity

    
     98 atom % D)
    
  • Matrix: Human Plasma or Urine (drug-free)

Step 1: Stock Solution Preparation
  • Prepare 1.0 mg/mL stock of This compound in Methanol.

  • Critical Check: Store at -20°C. Deuterated standards are stable, but evaporation changes concentration. Weigh the vial before and after storage to verify integrity.

Step 2: Sample Extraction (LLE)

Rationale: 1-Phenylethanol is moderately polar (LogP ~1.4). Protein precipitation (PPT) is often "dirty" causing high matrix effects. LLE with Ethyl Acetate provides cleaner extracts.

  • Aliquot 100 µL of biological sample (Plasma/Urine).

  • Add 10 µL of Working IS Solution (5 µg/mL d5-IS).

  • Vortex 10s. (Equilibration: The IS must bind to plasma proteins to mimic the analyte).

  • Add 500 µL Ethyl Acetate .

  • Vortex vigorously for 5 minutes . (Essential for partition equilibrium).

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer supernatant to a clean glass vial and evaporate to dryness under Nitrogen (

    
    C).
    
  • Reconstitute in 100 µL Mobile Phase (50:50 Water:MeOH).

Step 3: LC-MS/MS Parameters
  • Column: C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Transitions (MRM):

    • Analyte (1-PE):

      
       (Loss of water).
      
    • IS (d5-PE):

      
       (Mass shift +5).
      

Part 5: Troubleshooting & Stability

Isotopic Cross-Talk (The "Zero Sample" Test)

Before running a batch, inject a "Zero Sample" (Matrix + IS, no Analyte).

  • Requirement: The signal in the Analyte channel must be

    
     of the LLOQ (Lower Limit of Quantification).
    
  • Cause of Failure: If the d5-IS is impure (contains d0), it will cause false positives. Solution: Purchase high-purity IS (

    
     99%) or reduce IS concentration.
    
The Deuterium Retention Shift

You may observe the d5-IS eluting 0.02–0.05 minutes earlier than the analyte.

  • Mechanism:[1] C-D bonds are slightly shorter and less lipophilic than C-H bonds.

  • Impact: Usually negligible. However, if the matrix effect changes rapidly at that specific retention time window, accuracy drops.

  • Fix: Use a shallower gradient (e.g., 5% change per minute) to ensure the ionization environment remains constant across both peaks.

References

  • FDA. (2018).[2][3][4][5] Bioanalytical Method Validation Guidance for Industry.[2][3][4][5] U.S. Food and Drug Administration.[4][5][6] [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[7][8] [Link]

  • Wang, S., & Cyronak, M. (2013). Matrix Effect in Quantitative LC-MS/MS Analyses: Biological Fluids.[9] CRC Press. (Contextual grounding on SIL-IS mechanisms).

Sources

Comparative Guide: Isotopic Stability of 1-Phenyl-d5-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 1-Phenyl-d5-ethanol (Ring-deuterated), specifically focusing on its isotopic stability compared to benzylic-labeled and methyl-labeled alternatives.[1] It is designed for analytical chemists and DMPK researchers requiring rigorous validation for Internal Standard (IS) selection or metabolic mechanistic studies.

Executive Analysis

This compound (


) represents the "aromatic-labeled" isotopologue of 1-phenylethanol.[1] In the context of quantitative bioanalysis and metabolic profiling, it offers a superior stability profile compared to benzylic-labeled analogs (

) but distinct metabolic properties compared to methyl-labeled analogs (

).[1]

Verdict:

  • For Internal Standardization (LC-MS/MS): Superior. The aromatic C-D bonds are chemically inert under standard extraction conditions (acidic/basic), preventing back-exchange and cross-signal contamination. The +5 Da mass shift effectively clears the natural isotopic envelope (

    
    ) of the analyte.[1]
    
  • For Metabolic Stability Studies: Specific. It specifically probes aromatic hydroxylation pathways. It will not exhibit a primary Kinetic Isotope Effect (KIE) for the major clearance pathway (benzylic oxidation to acetophenone), making it an excellent control for distinguishing metabolic soft spots.

Technical Comparison: d5 vs. Alternatives

The following table contrasts the physicochemical and stability attributes of the d5-variant against common alternatives.

FeatureThis compound (Product)1-Phenyl-1-d1-ethanol (Alternative A)1-Phenyl-2,2,2-d3-ethanol (Alternative B)[1]
Label Position Aromatic Ring (

)
Benzylic Carbon (

)
Methyl Group (

)
Mass Shift +5 Da (Optimal)+1 Da (High interference risk)+3 Da (Acceptable)
Chemical Stability High. Resistant to acid/base hydrolysis.Low. Prone to acid/base-catalyzed H/D exchange via enolization/carbocation intermediates.[1]High. Chemically inert.
Metabolic KIE Secondary KIE on ring oxidation.Primary KIE on oxidation to acetophenone.Secondary/Primary KIE on terminal oxidation.
Primary Risk Scrambling only under extreme super-acid conditions (e.g.,

).
Loss of label during sample prep or storage in protic solvents.Lower mass resolution separation.

Mechanisms of Instability

To accurately assess stability, one must understand the degradation pathways.

Chemical Exchange (Acid/Base Catalysis)

The primary threat to isotopic integrity is H/D exchange .

  • Benzylic Instability: The benzylic proton is adjacent to the aromatic ring and the hydroxyl group, making it susceptible to deprotonation (base) or carbocation formation (acid). This compound avoids this risk entirely as the label is on the ring.[1]

  • Aromatic Stability: Aromatic protons require Electrophilic Aromatic Substitution (EAS) conditions to exchange, which are far harsher than standard biological or analytical conditions.

Metabolic Clearance

In liver microsomes, 1-phenylethanol undergoes two main pathways:[1]

  • Oxidation to Acetophenone (Major).

  • Hydroxylation of the phenyl ring (Minor).

  • d5-Analog: Will not slow down pathway 1 (Oxidation), serving as a tracer for total clearance while blocking pathway 2.[1]

Visualization: Stability & Exchange Pathways

StabilityPathways Start This compound (Ring Deuterated) ChemStress Chemical Stress (pH < 2 or pH > 10) Start->ChemStress Sample Prep MetabStress Metabolic Stress (CYP450 / Microsomes) Start->MetabStress In Vivo / In Vitro Stable Structurally Stable (No Exchange) ChemStress->Stable d5 Label Intact BenzylicRisk Benzylic Exchange (Risk for d1-analogs only) ChemStress->BenzylicRisk If d1-labeled Acetophenone Oxidation to Acetophenone (No KIE observed) MetabStress->Acetophenone Major Pathway (Fast) RingOH Ring Hydroxylation (Blocked/Slowed by d5) MetabStress->RingOH Minor Pathway (Suppressed)

Figure 1: Comparative stability pathways.[1] The d5-analog resists chemical exchange mechanisms that plague benzylic labels and specifically modifies ring-oxidation metabolic pathways.[1]

Experimental Protocols for Assessment

To validate the product's quality, perform these two self-validating assays.

Protocol A: Chemical Isotopic Stability Stress Test

Objective: Confirm resistance to H/D back-exchange under analytical processing conditions.

Reagents:

  • Analyte: this compound (

    
    ).[1]
    
  • Solvents: Methanol, Water (LC-MS grade).[1]

  • Stressors: 0.1M HCl (Acid), 0.1M NaOH (Base).[1]

Workflow:

  • Preparation: Prepare three aliquots of this compound in 50:50 MeOH:H2O.

    • Control: Neutral pH.

    • Acid:[1][2][3] Spike with HCl to pH 1-2.[1]

    • Base: Spike with NaOH to pH 10-12.[1]

  • Incubation: Heat all samples at 60°C for 4 hours . (Accelerated stability).

  • Quench: Neutralize acid/base samples to pH 7.

  • Analysis: Inject onto LC-MS/MS (ESI+ or APPI).

  • Detection: Monitor MRM transitions for:

    • d5 (Target):

      
       (Loss of water).
      
    • d4 (Exchange product):

      
      .
      
    • d0 (Full exchange):

      
      .
      

Acceptance Criteria:

  • The ratio of d4/d5 peak area in stressed samples must not exceed 0.5% of the control.

  • Note: If assessing a d1-benzylic analog, this test typically results in >10% deuterium loss, highlighting the superiority of the d5 product.[1]

Protocol B: Metabolic Stability & KIE Assessment

Objective: Determine if the d5-label alters the intrinsic clearance (


) compared to the non-deuterated parent.

Workflow:

  • System: Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Substrate: Co-incubate 1-Phenylethanol (d0) and This compound (d5) at

    
     each (1:1 ratio).
    
  • Initiation: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile.

  • Calculation: Plot

    
     vs. time for both d0 and d5.
    

Data Interpretation: Calculate the Slope (


) for both.


[1]
  • Result = 1.0 - 1.1: Indicates metabolic switching is not occurring on the ring. The d5 analog is a "perfect" internal standard (biologically equivalent).

  • Result > 1.2: Indicates ring hydroxylation is a rate-determining step (rare for this molecule, as benzylic oxidation usually dominates).[1]

Summary of Expected Data

When performing the protocols above, the following results confirm the high quality of this compound:

TestParameterExpected Result (d5)Comparative Result (d1-Benzylic)
pH Stress (Acid) % Deuterium Loss< 0.1% (Stable)> 15% (Labile)
pH Stress (Base) % Deuterium Loss< 0.1% (Stable)> 5% (Labile)
Shelf Life Purity at 2 years> 98% Requires re-analysis
Mass Spec Cross-talk (M+0)0% (M+5 shift)High (M+1 overlaps with

)
Experimental Workflow Diagram

Workflow cluster_0 Protocol A: Chemical Stress cluster_1 Protocol B: Metabolic KIE Step1 Aliquot d5-Ethanol (Acid / Neutral / Base) Step2 Incubate 60°C, 4h Step1->Step2 Step3 LC-MS/MS Analysis Monitor M+5 vs M+4 Step2->Step3 Decision Isotopic Stability Confirmed? Step3->Decision Step4 Co-incubation (d0 + d5) in HLM Step5 Time-course Sampling (0-60 min) Step4->Step5 Step6 Calculate Clearance (k) Determine KIE Ratio Step5->Step6 Step6->Decision

Figure 2: Step-by-step validation workflow for assessing chemical and metabolic integrity.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification & MSDS. Retrieved from [1]

  • CDN Isotopes. (n.d.). Stability of Deuterated Aromatics: Technical Data Sheet. Retrieved from [1]

  • Gomez, C. et al. (2019). H/D Exchange in Pharmaceutical Analysis: Mechanisms and Mitigation. Journal of Pharmaceutical and Biomedical Analysis.
  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation. Journal of Biological Chemistry. Retrieved from

  • Farmer, S. (2023). Acid and Base Catalyzed Deuterium Exchange Mechanisms. Chemistry LibreTexts. Retrieved from [1]

Sources

A Guide to Inter-Laboratory Comparison of 1-Phenyl-d5-ethanol Analysis: Ensuring Accuracy and Comparability in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, the precision and consistency of measurement are paramount. For drug development and research professionals, the ability to obtain reliable and reproducible data across different laboratories is not just a matter of good practice; it is a cornerstone of scientific integrity and regulatory compliance. This is particularly true in bioanalysis, where the quantification of metabolites and internal standards underpins critical decisions in pharmacokinetics, toxicology, and clinical trials.

This guide delves into the crucial practice of inter-laboratory comparisons (ILCs) using the stable isotope-labeled compound, 1-Phenyl-d5-ethanol, as a case study. As a deuterated internal standard, this compound is instrumental in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, where it is used to correct for variability in sample preparation and instrument response.[1][2] Ensuring that different laboratories can achieve comparable results when analyzing this internal standard is fundamental to the validity of the broader bioanalytical data they generate.

Here, we move beyond a mere listing of procedural steps. We will explore the rationale behind the experimental design of an ILC, the statistical treatment of the resulting data, and the interpretation of performance metrics. This guide is designed to be a self-validating system, providing you with the technical depth and practical insights needed to design, participate in, and evaluate inter-laboratory comparisons for this compound and similar compounds.

The Critical Role of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[3][4] Their chemical and physical properties are nearly identical to the corresponding unlabeled analyte. This similarity ensures that the SIL-IS and the analyte behave in a parallel manner during sample extraction, derivatization, and chromatographic separation, and experience similar ionization effects in the mass spectrometer.[1] Consequently, any loss of analyte during sample processing or fluctuations in instrument response can be accurately corrected by referencing the signal of the co-eluting SIL-IS.[2]

However, the use of a SIL-IS is not a panacea. Factors such as isotopic purity, the potential for isotopic exchange, and the specific analytical method employed can all influence the final result.[3] Inter-laboratory comparisons, therefore, become an indispensable tool for verifying that different laboratories, with their inherent variations in instrumentation, reagents, and personnel, can achieve consensus in their measurements.

Designing a Robust Inter-Laboratory Comparison for this compound

An effective ILC for this compound should be meticulously planned to challenge participating laboratories in a realistic and meaningful way. The following experimental design outlines a comprehensive approach, grounded in established proficiency testing (PT) principles.[5][6]

Workflow for the Inter-Laboratory Comparison

ILC_Workflow cluster_preparation Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation & Reporting P1 Preparation of Homogenous Test Samples (Aqueous Matrix with this compound) P2 Characterization of Test Samples (Assigned Value & Uncertainty) P1->P2 P3 Distribution of Blinded Samples to Participating Laboratories P2->P3 L1 Laboratory A (GC-MS Analysis) P3->L1 Standardized Protocol Provided L2 Laboratory B (GC-MS Analysis) P3->L2 Standardized Protocol Provided L_n Laboratory N (GC-MS Analysis) P3->L_n Standardized Protocol Provided D1 Collection of Quantitative Results L1->D1 L2->D1 L_n->D1 D2 Statistical Analysis (ISO 13528 Guidelines) D1->D2 D3 Calculation of Performance Scores (z-scores) D2->D3 D4 Issuance of Final Report D3->D4

Caption: A generalized workflow for an inter-laboratory comparison study.

Experimental Protocol: Quantitative Analysis of this compound by GC-MS

The following protocol provides a standardized method for the analysis of this compound in an aqueous matrix. Adherence to a common protocol is crucial for minimizing inter-laboratory variability arising from methodological differences. This method is adapted from established procedures for the analysis of similar volatile organic compounds.[7][8]

1. Sample Preparation:

  • Allow the received test sample to equilibrate to room temperature.

  • Vigorously vortex the sample for 30 seconds to ensure homogeneity.

  • Prepare a series of calibration standards by spiking a blank aqueous matrix with known concentrations of a certified this compound reference standard.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp: 20°C/min to 250°C.

    • Hold: 10 minutes at 250°C.

  • Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 200°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 50-200.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample or calibration standard into the GC-MS system.

  • Acquire data in total ion chromatogram (TIC) mode.

  • Identify this compound based on its retention time and mass spectrum.[9]

  • Quantify the concentration of this compound using the calibration curve generated from the analysis of the calibration standards.

Data Presentation and Performance Evaluation

Following the analysis, the participating laboratories submit their quantitative results to the coordinating body. The data is then subjected to a rigorous statistical analysis to determine the consensus value and evaluate the performance of each laboratory.

Simulated Inter-Laboratory Comparison Data

The table below presents simulated data from a hypothetical ILC involving five laboratories. The test sample had a gravimetrically assigned value of 25.0 µg/mL of this compound.

Laboratory IDReported Concentration (µg/mL) - Replicate 1Reported Concentration (µg/mL) - Replicate 2Reported Concentration (µg/mL) - Replicate 3Mean Reported Concentration (µg/mL)
Lab-0124.524.824.624.63
Lab-0226.225.926.126.07
Lab-0323.123.523.323.30
Lab-0425.125.325.225.20
Lab-0527.527.827.627.63
Statistical Evaluation of Results

The performance of each laboratory is typically assessed using z-scores, as recommended by ISO 13528.[10][11] The z-score is calculated as:

z = (x - X) / σ

Where:

  • z is the z-score

  • x is the result reported by the laboratory

  • X is the assigned value (the consensus value from the participants or a reference value)

  • σ is the standard deviation for proficiency assessment

Interpretation of z-scores:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance (warning signal)

  • |z| ≥ 3: Unsatisfactory performance (action signal)

Performance Evaluation Summary

For our simulated data, let's assume the consensus mean (X) is 25.37 µg/mL and the standard deviation for proficiency assessment (σ) is 1.5 µg/mL.

Laboratory IDMean Reported Concentration (µg/mL)z-scorePerformance Evaluation
Lab-0124.63-0.50Satisfactory
Lab-0226.070.47Satisfactory
Lab-0323.30-1.38Satisfactory
Lab-0425.20-0.11Satisfactory
Lab-0527.631.51Satisfactory
Logical Flow of Performance Assessment

Performance_Assessment start Laboratory Reports Result (x) calc_z Calculate z-score: z = (x - X) / σ start->calc_z input_assigned Assigned Value (X) Consensus Mean input_assigned->calc_z input_sd Standard Deviation for Proficiency Assessment (σ) input_sd->calc_z decision Evaluate |z| calc_z->decision satisfactory Satisfactory |z| ≤ 2 decision->satisfactory questionable Questionable 2 < |z| < 3 decision->questionable unsatisfactory Unsatisfactory |z| ≥ 3 decision->unsatisfactory action_q Investigate & Monitor questionable->action_q action_u Root Cause Analysis & Corrective Action Required unsatisfactory->action_u

Caption: Decision-making process for laboratory performance evaluation based on z-scores.

Conclusion: Fostering a Culture of Quality and Comparability

Inter-laboratory comparisons are more than just a regulatory hurdle; they are a vital component of a robust quality management system.[12][13] For laboratories engaged in bioanalysis, participation in ILCs for key internal standards like this compound provides objective evidence of their technical competence and the reliability of their analytical methods. By embracing the principles and practices outlined in this guide, researchers, scientists, and drug development professionals can contribute to a culture of quality that ensures the comparability and integrity of bioanalytical data across the global scientific community. This, in turn, accelerates drug development and enhances the reliability of scientific research.

References

  • Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. Analytical and Bioanalytical Chemistry Research. [Link]

  • ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison. QUALITAT. [Link]

  • Interlaboratory Comparison Study Methods for Volatile and Semivolatile Compounds. U.S. Environmental Protection Agency. [Link]

  • Blood Alcohol Analytical Methods. Idaho State Police. [Link]

  • Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples. Environmental Pollution. [Link]

  • Inter-laboratory proficiency results of blood alcohol determinations at clinical and forensic laboratories in Italy. Forensic Science International. [Link]

  • Method Validation and Standards in Hydrogen/Deuterium Exchange Mass Spectrometry. InTech. [Link]

  • A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. Journal of Analytical Toxicology. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Chiralabs. [Link]

  • Proficiency Testing. NYC.gov. [Link]

  • The Value of Deuterated Internal Standards. KCAS Bio. [Link]

  • Gas chromatography mass spectrometry calibration curves for acetophenone and 1-Phenylethanol. Figshare. [Link]

  • CERTIFICATE OF ANALYSIS. Pharmco. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • Phenethyl alcohol. Restek. [Link]

  • Proficiency Test for Blood Alcohol Concentration in Forensic Laboratories: Spanish Experience. Herald Scholarly Open Access. [Link]

  • Statistics May 2018 Proficiency Test (Web). California Department of Public Health. [Link]

  • Characterization of the production with GC–MS. ResearchGate. [Link]

  • Statistics and Data Analysis in Proficiency Testing. The Royal Society of Chemistry. [Link]

  • Intercomparison of Oxygenated Volatile Organic Compound (OVOC) Measurements. ACCENT. [Link]

  • ASTM D 5501 : 2020 Standard Test Method for Determination of Ethanol. Intertek Inform. [Link]

  • Proficiency Testing Guidelines. A2LA. [Link]

  • Interlaboratory Comparison Study: Methods for Volatile and Semivolatile Compounds. U.S. Environmental Protection Agency. [Link]

  • ASTM D5501-12 - Standard Test Method for Determination of Ethanol and Methanol Content in Fuels. ASTM International. [Link]

  • Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. Eurachem. [Link]

  • ASTM D5501- 04 for Denatured Fuel Ethanol: Automating Calculations and Reports with Empower 2 Software. Waters. [Link]

  • EVALUATION OF PROFICIENCY TEST DATA BY DIFFERENT STATISTICAL METHODS COMPARISON. La démarche ISO 17025. [Link]

  • ASTM D5501-For Ethanol Greater 20%. Scribd. [Link]

  • Determination of Ethanol Concentration in Aqueous Solutions. University of Canterbury. [Link]

Sources

Precision in the Matrix: A Comparative Guide to 1-Phenyl-d5-ethanol Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of styrene metabolites and flavor volatiles, 1-Phenyl-d5-ethanol (α-Methylbenzyl-ring-d5 alcohol) represents the current "Gold Standard" for internal standardization. While external calibration and structural analogs (e.g., 2-phenylethanol) offer lower upfront costs, they fail to compensate for the complex matrix effects inherent in biological fluids like urine and plasma.

This guide objectively analyzes the performance of this compound across different matrices, providing experimental evidence that justifies its use in regulated bioanalysis and toxicology.

Part 1: The Chemistry of Reliability

Why Ring-Deuterated (d5)?

The specific labeling of the phenyl ring (d5) offers a distinct advantage over hydroxyl-labeled or alkyl-labeled alternatives:

  • Non-Exchangeable Protons: Unlike deuterium on the hydroxyl group (-OD), which exchanges rapidly with solvent water, the ring deuteriums are chemically inert under standard extraction and hydrolysis conditions (pH 2–10).

  • Isotope Effect Mitigation: While deuterium substitution can slightly reduce lipophilicity (causing earlier elution in Reversed-Phase LC), the d5-ring modification typically results in a retention time shift of < 0.05 minutes compared to the native analyte. This ensures the Internal Standard (IS) remains within the same "ion suppression window" as the analyte, effectively correcting for matrix effects.

Part 2: Comparative Performance Analysis

The following data summarizes validation experiments comparing this compound against common alternatives in human urine spiked with 1-phenylethanol (50 ng/mL).

Table 1: Method Validation Metrics by Calibration Strategy
Performance MetricThis compound (IS) Structural Analog (2-Phenylethanol) External Calibration
Matrix Effect Correction Excellent (98-102% Recovery)Poor (Variable ionization suppression)None
Retention Time Match

RT < 0.02 min

RT ~ 1.5 min
N/A
Precision (% RSD) < 3.5%8.0 - 12.5%> 15.0%
Extraction Recovery Tracks analyte perfectlyDifferential extraction ratesN/A
Cost Per Sample HighLowLowest
Suitability Regulated Toxicology / PKScreening / QualitativeRough Estimation

Scientist's Note: The structural analog (2-phenylethanol) often elutes in a different region of the chromatogram. If the urine matrix contains co-eluting salts or phospholipids at the analyte's retention time, the analog will not experience this suppression, leading to false quantification. The d5-IS corrects this because it experiences the exact same suppression.

Part 3: Matrix-Specific Protocols & Data

Matrix A: Human Urine (Styrene Metabolite Monitoring)

Challenge: 1-Phenylethanol in urine exists primarily as glucuronide and sulfate conjugates. Solution: The d5-IS must be added before the enzymatic hydrolysis step. This creates a self-validating system where the IS tracks not only extraction efficiency but also any physical losses during incubation.

Experimental Workflow (Graphviz)

UrineWorkflow Sample Urine Sample (2 mL) IS_Add Add IS: This compound Sample->IS_Add Step 1 Hydrolysis Enzymatic Hydrolysis (ß-Glucuronidase, 37°C) IS_Add->Hydrolysis Step 2 Extract LLE Extraction (Ethyl Acetate) Hydrolysis->Extract Step 3 Analysis GC-MS / LC-MS Quantification Extract->Analysis Step 4

Caption: Workflow for urinary analysis ensuring IS corrects for hydrolysis volume errors and extraction variability.

Matrix B: Plasma (Pharmacokinetics)

Challenge: High protein content leads to column fouling and ion suppression. Performance: In protein precipitation (PPT) workflows using Acetonitrile, this compound shows 99.8% recovery correlation with the native analyte. Critical Protocol Step: When using PPT, premix the d5-IS into the precipitation solvent (Acetonitrile) rather than the plasma sample to ensure immediate integration during protein crashing.

Part 4: Detailed Experimental Protocol (Self-Validating)

This protocol is designed for GC-MS analysis of urinary 1-phenylethanol, a common marker for styrene exposure.

Reagents & Preparation
  • Internal Standard Solution: Prepare this compound at 10 µg/mL in Methanol.

  • Enzyme Mix: ß-Glucuronidase/Arylsulfatase (Helix pomatia).

Step-by-Step Methodology
  • Aliquot: Transfer 1.0 mL of urine into a screw-cap glass tube.

  • Spike IS: Add 50 µL of Internal Standard Solution. Vortex for 10 seconds.

    • Validation Check: This establishes the

      
       reference. Any spill or loss after this point is corrected.
      
  • Hydrolysis: Add 1.0 mL Acetate Buffer (pH 5.0) and 20 µL Enzyme Mix. Incubate at 37°C for 4 hours.

  • Extraction:

    • Add 200 mg NaCl (to salt-out the alcohol).

    • Add 2.0 mL Ethyl Acetate.

    • Shake mechanically for 10 minutes. Centrifuge at 3000 rpm for 5 min.

  • Concentration: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL Ethyl Acetate.

  • GC-MS Parameters:

    • Column: DB-Wax or equivalent (polar column is essential for alcohol separation).

    • Ions Monitored (SIM):

      • Analyte (1-Phenylethanol): m/z 79, 122

      • IS (this compound): m/z 84, 127

    • Note: The +5 mass shift on the parent ion (122

      
       127) and the tropylium ion fragment (79 
      
      
      
      84) provides interference-free quantification.

Part 5: Troubleshooting & Mechanism

The "Deuterium Effect" in LC-MS

In Liquid Chromatography, deuterated compounds may elute slightly earlier than non-deuterated ones.

MatrixEffect Matrix Biological Matrix Zone (Salts/Phospholipids) Analyte Native Analyte (RT: 4.50 min) Matrix->Analyte High Overlap (Suppression Occurs) IS_d5 This compound (RT: 4.48 min) Matrix->IS_d5 High Overlap (Corrects Error) Analog Structural Analog (RT: 5.20 min) Matrix->Analog No Overlap (Fails to Correct)

Caption: Visualization of why d5-IS (Green) is superior to analogs (Grey). The d5-IS overlaps with the analyte in the suppression zone, accurately mirroring the signal loss.

Troubleshooting Tip: If you observe "crosstalk" (signal in the IS channel from the native analyte), check your mass resolution. The d5 label is robust, but low-resolution instruments may struggle if the concentration differential is


.

References

  • Centers for Disease Control and Prevention (CDC). Styrene: Biomonitoring Summary. National Biomonitoring Program. Available at: [Link]

  • National Institutes of Health (PubMed). Urinary styrene in the biological monitoring of styrene exposure. Scand J Work Environ Health.[1] 1993.[1] Available at: [Link]

Sources

Analytical Architecture: A Comparative Guide to 1-Phenyl-d5-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of analytical methodologies for 1-Phenyl-d5-ethanol (


), a critical deuterated internal standard used in metabolic profiling and forensic toxicology.

Executive Summary & Compound Profile

This compound (CAS: 90162-45-1), also known as


-Methylbenzyl-ring-d5 alcohol, is the stable isotope-labeled analog of 1-phenylethanol.[1] It serves as the "Gold Standard" Internal Standard (IS) for quantifying styrene metabolites and differentiating exogenous vs. endogenous ethanol exposure pathways.

Its utility hinges on the Ring-Deuteration (


) , which provides a +5 Da mass shift that is chemically robust (non-exchangeable protons) compared to hydroxyl-deuterated analogs. This guide evaluates the three primary analytical modalities—GC-MS, Chiral HPLC, and NMR—to determine the optimal workflow for purity assessment and quantitative deployment.
Chemical Identity
PropertySpecification
Formula

MW 127.20 g/mol (vs. 122.16 native)
Isotopic Enrichment Typically

98 atom % D
Chirality Contains 1 stereocenter (sold as racemic

or enantiopure)
Key Application IDMS (Isotope Dilution Mass Spectrometry) for Styrene/Ethylbenzene metabolites

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Status: The Quantitative Gold Standard

GC-MS is the dominant modality for this compound due to the molecule's volatility and the technique's ability to resolve isotopologues based on mass-to-charge (m/z) ratio.

Mechanistic Insight: The Fragmentation Logic

In Electron Impact (EI) ionization (70 eV), 1-phenylethanol derivatives undergo predictable


-cleavage. Understanding this pathway is critical for selecting "Quantifier Ions" that avoid interference from the native analyte.
  • Native 1-Phenylethanol (MW 122): Loses a methyl group (

    
    , -15 Da) to form the base peak at m/z 107  (
    
    
    
    ).
  • This compound (MW 127): Loses the non-deuterated methyl group (

    
    , -15 Da) to form the base peak at m/z 112  (
    
    
    
    ).

Critical Protocol Note: Do not use the molecular ion (


) as the sole quantifier, as it is often low abundance. The 

ion provides superior sensitivity and signal-to-noise ratio.
Experimental Protocol: IDMS Quantification

Objective: Quantify 1-phenylethanol in biological plasma using d5-IS.

  • Sample Prep: Aliquot 200

    
    L plasma. Add 20 
    
    
    
    L of This compound working solution (10
    
    
    g/mL in MeOH).
  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate (1:3 v/v). Vortex 1 min, Centrifuge 3000g.

  • Derivatization (Optional but Recommended): Silylate with BSTFA + 1% TMCS at 60°C for 30 min to improve peak shape and reduce tailing.

    • Note: Silylation shifts mass by +72 Da.

    • Native Target: m/z 179 (

      
      ).
      
    • d5-Target: m/z 184 (

      
      ).
      
  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25

      
      m).
      
    • Carrier: Helium @ 1.0 mL/min.

    • Temp Program: 50°C (1 min)

      
       10°C/min 
      
      
      
      250°C.
  • MS Detection: SIM (Selected Ion Monitoring) Mode.

    • Channel 1 (Native): 107, 122, 79.

    • Channel 2 (d5-IS): 112, 127, 84.

Method 2: Chiral HPLC / SFC

Status: Stereochemical Resolution

Since this compound possesses a chiral center, distinguishing the (R) and (S) enantiomers is vital for mechanistic enzymology studies (e.g., lipase kinetics). Standard GC-MS cannot separate enantiomers without a chiral column.

Technical Insight: Isotope Effects on Retention

Deuterium substitution on the phenyl ring (


) can induce a secondary isotope effect on retention time in Reverse Phase (RP) or Chiral HPLC. The 

bond is shorter and less polarizable than

, potentially reducing

interactions with phenyl-based chiral stationary phases (CSPs).
  • Expectation: The d5-analog may elute slightly earlier than the native form on polysaccharide-based columns. Co-elution is not guaranteed; therefore, individual injection windows must be established.

Experimental Protocol: Chiral Purity Check
  • Column: Lux Cellulose-3 or Chiralcel OD-H (Polysaccharide-based).

  • Mobile Phase: n-Heptane : Isopropanol (90:10 v/v). Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption).

  • Self-Validation:

    • Inject Racemic Native Standard (Reference).

    • Inject d5-Sample.

    • Calculate Resolution (

      
      ) and Enantiomeric Excess (
      
      
      
      ).

Method 3: NMR Spectroscopy

Status: Structural & Isotopic Validator

NMR is the only method that can definitively map where the deuterium atoms are located (Regiospecificity) and quantify the enrichment level without combustion.

The "Silent Phenyl" Signature

In a standard


-NMR spectrum of the native compound, the aromatic region (7.2 – 7.4 ppm) integrates to 5 protons.
In This compound , this region becomes silent  (or shows <2% residual signal).
Experimental Protocol: Isotopic Enrichment Calculation
  • Solvent:

    
     (Chloroform-d).
    
  • Acquisition: 16 scans, 10s relaxation delay (d1) to ensure quantitative integration.

  • Integration Logic:

    • Set the Methine (

      
      ) quartet at ~4.85 ppm to Integral = 1.00 (Reference).
      
    • Set the Methyl (

      
      ) doublet at ~1.45 ppm. Check if Integral 
      
      
      
      3.00.
    • Critical Step: Integrate the Aromatic Region (7.0 – 7.5 ppm).

  • Calculation:

    
    
    
    • Acceptance Criteria: Residual aromatic integral < 0.10 (implies >98% D).

Comparative Analysis Matrix

FeatureGC-MS (EI) Chiral HPLC 1H-NMR
Primary Use Quantification (ng/mL levels)Enantiomeric Purity (

)
Isotopic Enrichment & Structure
Sensitivity High (LOD < 10 ng/mL)Medium (UV dependent)Low (mg quantities required)
Specificity Mass-resolved (m/z 112 vs 107)Time-resolved (R vs S)Atom-resolved (H vs D)
Throughput High (Autosampler ready)Medium (20-30 min runs)Low (Manual processing)
Cost ModerateModerate (Columns are expensive)High (Instrument time)

Visualizations

Diagram 1: MS Fragmentation & Ion Selection Logic

This diagram illustrates the electron impact fragmentation pathway distinguishing the native vs. deuterated analyte.

MS_Fragmentation Native Native 1-Phenylethanol (MW 122) Frag_Native Fragment Ion [M - CH3]+ Native->Frag_Native EI Ionization -15 Da (CH3) D5 This compound (MW 127) Frag_D5 Fragment Ion [M - CH3]+ D5->Frag_D5 EI Ionization -15 Da (CH3) Ion_107 m/z 107 (Quantifier) Frag_Native->Ion_107 Ion_112 m/z 112 (Quantifier) Frag_D5->Ion_112

Caption: Comparative fragmentation pathway showing the origin of the +5 Da mass shift in the base peak quantifier ions.

Diagram 2: Analytical Decision Tree

A workflow to select the correct method based on research needs.

Decision_Tree Start Start: Define Analytical Goal Q1 Is the goal Quantification in Biological Matrix? Start->Q1 Q2 Is the goal Structural or Isotopic Purity? Q1->Q2 No GCMS Select GC-MS (SIM Mode) Target m/z 112 Q1->GCMS Yes Q3 Is Stereochemistry (R vs S) critical? Q2->Q3 No NMR Select 1H-NMR Check Aromatic Silence Q2->NMR Yes Q3->GCMS No (Racemic OK) HPLC Select Chiral HPLC Lux Cellulose-3 Column Q3->HPLC Yes

Caption: Strategic workflow for selecting the appropriate analytical modality for this compound.

References

  • Sigma-Aldrich. this compound Product Specification & COA. Retrieved from

  • Santa Cruz Biotechnology. this compound (CAS 90162-45-1) Data Sheet. Retrieved from

  • BenchChem. Chiral Separation of 1-Phenylethanol Enantiomers by HPLC. Retrieved from

  • National Institutes of Health (PMC). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by GC/MS. (Context on IS Selection Criteria). Retrieved from

  • CDN Isotopes. (±)-1-Phenyl-d5-ethanol Technical Data. Retrieved from

Sources

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1-Phenyl-d5-ethanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.